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Foundational

An In-depth Technical Guide to the Pharmacokinetic Profiling of 2-Amino-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid Derivatives

Introduction The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs approved by the FDA.[1][2] Its unique physicochemical properties, including the ability to act as both...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs approved by the FDA.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, often contribute to favorable pharmacokinetic (PK) and pharmacodynamic profiles.[1][2] This guide provides a comprehensive technical overview for the pharmacokinetic profiling of a specific class of these compounds: 2-Amino-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid derivatives.

The primary objective of pharmacokinetic studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[3][4] A thorough understanding of these processes is paramount for selecting and optimizing compounds during drug discovery, ultimately de-risking clinical development.[5][6] This document outlines a strategic and methodologically sound approach to generating a robust pharmacokinetic profile for this novel chemical series.

I. Foundational In Vitro ADME Assays: Building the Pharmacokinetic Picture

Early-stage in vitro ADME assays are crucial for providing initial insights into a compound's likely behavior in vivo.[7] These high-throughput screens allow for the rapid profiling of multiple derivatives, enabling efficient selection of the most promising candidates for further, more resource-intensive studies.[5]

A. Metabolic Stability: Gauging the Rate of Disappearance

Metabolic stability assays are fundamental to understanding how quickly a compound is broken down by metabolic enzymes, primarily in the liver.[8][9] This is a critical determinant of a drug's half-life and oral bioavailability.[10]

1. Microsomal Stability Assay: A Focus on Phase I Metabolism

Liver microsomes are a subcellular fraction containing a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I metabolic reactions.[11]

Experimental Protocol: Microsomal Stability

  • Preparation:

    • Thaw pooled human liver microsomes on ice.

    • Prepare a test compound stock solution (e.g., 1 mM in DMSO).

    • Prepare a working solution of the test compound (e.g., 3 µM) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).[11]

    • Prepare a NADPH regenerating system as a cofactor.[11]

  • Incubation:

    • Pre-warm the microsomal suspension and the test compound working solution to 37°C.

    • Initiate the reaction by adding the NADPH regenerating system to the mixture of microsomes and test compound. The final microsomal protein concentration is typically 0.5 mg/mL.[11]

    • Incubate at 37°C with gentle shaking.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.[11]

    • Immediately quench the reaction by adding the aliquot to a solution of ice-cold acetonitrile containing an internal standard.[8]

  • Analysis:

    • Centrifuge the quenched samples to precipitate proteins.[12]

    • Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.[8][13]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • Calculate the in vitro half-life (t½) from the slope of the linear regression.

    • Determine the intrinsic clearance (CLint) from the half-life and incubation parameters.[11]

2. Hepatocyte Stability Assay: A More Complete Metabolic Picture

Hepatocytes, or intact liver cells, provide a more comprehensive model of liver metabolism as they contain both Phase I and Phase II metabolic enzymes.[11][14]

Experimental Protocol: Hepatocyte Stability

  • Preparation:

    • Thaw cryopreserved human hepatocytes and assess viability.

    • Prepare a hepatocyte suspension at a concentration of approximately 1 x 10^6 viable cells/mL in incubation medium.[8]

    • Prepare a working solution of the test compound in the incubation medium.

  • Incubation:

    • Pre-incubate the hepatocyte suspension at 37°C in a CO2 incubator for about 10 minutes.[8]

    • Initiate the metabolic reaction by adding the test compound working solution to the hepatocyte suspension.

    • Incubate at 37°C with continuous gentle agitation.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension.[14]

    • Quench the reaction by adding the aliquot to ice-cold acetonitrile with an internal standard.[8]

  • Analysis:

    • Process and analyze the samples by LC-MS/MS as described for the microsomal stability assay.[9]

  • Data Analysis:

    • Calculate the elimination rate constant (k), half-life (t½), and intrinsic clearance (CLint) from the disappearance of the parent compound over time.[12]

B. Plasma Protein Binding: The Unbound Fraction Dictates Activity

The extent to which a drug binds to plasma proteins, such as albumin, is a critical pharmacokinetic parameter.[15] It is generally the unbound (free) fraction of a drug that is available to interact with its target and be cleared from the body.[15][16]

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Device Preparation:

    • Prepare the RED device by rinsing the wells with 20% ethanol followed by ultrapure water.[16]

    • Allow the device to dry completely.

  • Sample Preparation:

    • Spike the test compound into plasma (human, rat, etc.) at the desired concentration (e.g., 1-10 µM).[16]

  • Dialysis:

    • Add the compound-spiked plasma to one chamber of the RED device and an equal volume of dialysis buffer (e.g., PBS, pH 7.4) to the other chamber.[16]

    • Seal the plate and incubate at 37°C on an orbital shaker for approximately 4 hours to allow the system to reach equilibrium.[15][16]

  • Sampling and Matrix Matching:

    • After incubation, carefully collect aliquots from both the plasma and buffer chambers.[16]

    • To minimize matrix effects during analysis, add an equal volume of blank plasma to the buffer aliquot and an equal volume of buffer to the plasma aliquot.[16]

  • Analysis:

    • Precipitate the proteins by adding acetonitrile containing an internal standard.[16]

    • Analyze the concentration of the test compound in both the plasma and buffer samples by LC-MS/MS.

  • Data Calculation:

    • The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.[17]

C. Permeability: Predicting Oral Absorption

For orally administered drugs, the ability to cross the intestinal epithelium is a prerequisite for absorption into the systemic circulation.[18] The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal permeability.[19][20]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for approximately 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal barrier.[21]

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[22]

  • Permeability Assessment:

    • Wash the Caco-2 monolayers with a pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution).

    • To measure apical-to-basolateral (A-to-B) permeability, add the test compound to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.[20]

    • To assess active efflux, also measure basolateral-to-apical (B-to-A) permeability by adding the test compound to the basolateral chamber.[20]

    • Incubate the plates at 37°C with gentle shaking.

  • Sampling and Analysis:

    • At a specified time point (e.g., 2 hours), collect samples from the receiver chamber.[20]

    • Quantify the concentration of the test compound in the samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.

    • The efflux ratio (Papp B-A / Papp A-B) is calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein.[20]

II. In Vivo Pharmacokinetic Studies: The Whole-Animal Perspective

Following promising in vitro data, in vivo pharmacokinetic studies in animal models, typically rodents, are essential to understand the drug's behavior in a complete biological system.[3][23] These studies provide critical data on key parameters such as clearance, volume of distribution, half-life, and bioavailability.[3][24]

A. Study Design and Execution

A well-designed in vivo PK study is critical for generating reliable and interpretable data.[25]

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Model Selection:

    • Select an appropriate rodent species and strain (e.g., Sprague-Dawley rats or CD-1 mice).[3]

  • Dosing Formulation and Administration:

    • Prepare a suitable dosing formulation for both intravenous (IV) and oral (PO) administration.

    • Administer a single dose of the test compound via the desired routes. For bioavailability determination, both IV and PO routes are necessary.[26]

  • Blood Sampling:

    • Collect blood samples at predetermined time points to adequately capture the absorption, distribution, and elimination phases of the drug.[26] Typical time points might include pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).[26]

  • Plasma Preparation and Storage:

    • Centrifuge the blood samples to separate the plasma.[26]

    • Store the plasma samples at -80°C until bioanalysis.[26]

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma.[13][27] This involves optimizing sample preparation, chromatography, and mass spectrometry conditions.[13]

B. Data Analysis and Interpretation

The plasma concentration-time data are used to calculate key pharmacokinetic parameters.

Key Pharmacokinetic Parameters:

ParameterSymbolDescription
Maximum Plasma Concentration CmaxThe highest observed concentration of the drug in plasma.[26]
Time to Maximum Concentration TmaxThe time at which Cmax is reached.[26]
Area Under the Curve AUCRepresents the total drug exposure over time.[28]
Clearance CLThe volume of plasma cleared of the drug per unit of time.[28]
Volume of Distribution VdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.[28]
Terminal Half-Life The time required for the plasma concentration of a drug to decrease by half during the elimination phase.[28]
Bioavailability F%The fraction of an administered dose of unchanged drug that reaches the systemic circulation.[28]

Non-compartmental analysis (NCA) is a standard method for calculating these parameters from the plasma concentration-time data.[29]

III. Data Synthesis and Candidate Selection

The culmination of the in vitro and in vivo pharmacokinetic profiling is a comprehensive dataset that enables an informed decision-making process for lead candidate selection. By integrating data on metabolic stability, plasma protein binding, permeability, and the full in vivo PK profile, researchers can identify derivatives with the most favorable ADME properties for advancement into further preclinical development.[6]

IV. Visualizing the Workflow

Pharmacokinetic_Profiling_Workflow cluster_in_vitro In Vitro ADME Assays cluster_in_vivo In Vivo Pharmacokinetic Studies cluster_decision Decision Making met_stab Metabolic Stability (Microsomes & Hepatocytes) data_integration Data Integration & Synthesis met_stab->data_integration ppb Plasma Protein Binding (RED Assay) ppb->data_integration perm Permeability (Caco-2 Assay) perm->data_integration animal_dosing Rodent Dosing (IV & PO) blood_sampling Blood Sampling animal_dosing->blood_sampling bioanalysis LC-MS/MS Bioanalysis blood_sampling->bioanalysis pk_analysis Pharmacokinetic Analysis (NCA) bioanalysis->pk_analysis pk_analysis->data_integration candidate_selection Candidate Selection data_integration->candidate_selection

Caption: Workflow for Pharmacokinetic Profiling.

References

  • Visikol. (2022, November 3). Plasma Protein Binding Assay. Visikol.
  • Caco2 assay protocol. (n.d.).
  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. (n.d.).
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013, March 27).
  • Barros, H. D., Cazarin, C., & Maróstica Junior, M. R. (2022). Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds. Springer Protocols.
  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol.
  • Sigma-Aldrich. (n.d.).
  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Selvita.
  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019, March 21).
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22).
  • Merck Millipore. (n.d.). Metabolic Stability Assays. Merck Millipore.
  • Sygnature Discovery. (n.d.). in vivo Pharmacokinetic & Pharmacodynamic Studies.
  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences.
  • Ackley, D. C., Rockich, K. T., & ... (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025, August 3). Protocols.io.
  • Characterization of small molecule drug clearance mechanisms using in vitro and in vivo approaches in drug discovery and development. (2025, November 15). PubMed.
  • In-vitro plasma protein binding. (2025, August 3). Protocols.io.
  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. (n.d.). PubChem.
  • BioDuro. (n.d.). In Vivo PK and TK. BioDuro.
  • QPS. (n.d.). Plasma Protein Binding. QPS.
  • WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development. WuXi AppTec.
  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. (n.d.).
  • Benchchem. (n.d.).
  • Rapid Bioavailability and Disposition protocol: A novel higher throughput approach to assess pharmacokinetics and steady-state brain distribution with reduced animal usage | Request PDF. (n.d.).
  • Rapid Bioavailability and Disposition protocol: A novel higher throughput approach to assess pharmacokinetics and steady‐state brain distribution with reduced animal usage | Semantic Scholar. (n.d.).
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
  • Rapid Bioavailability and Disposition protocol: A novel higher throughput approach to assess pharmacokinetics and steady-state brain distribution with reduced animal usage. (2018, September 15). PubMed.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds. Benchchem.
  • Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. Symeres.
  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. (2025, March 4). Longdom Publishing.
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candid
  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. (2015, September 9). Assay Guidance Manual - NCBI.
  • BioDuro. (n.d.). In Vitro ADME. BioDuro.
  • BioAgilytix. (n.d.).
  • Guideline on reporting the results of population pharmacokinetic analyses. (2007, June 21). EMA.
  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024, October 29). RSC Publishing.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025, September 22).
  • Zenovel. (2025, July 7).
  • SOP 13: Pharmacokinetic D
  • Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis. (2021, August 24). Juniper Publishers.
  • Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies. (n.d.). PMC - NIH.
  • Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. (n.d.). Journal of Food and Drug Analysis.
  • FDA. (n.d.).
  • EvitaChem. (n.d.). 2-(Ethylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid. EvitaChem.

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Exploratory

In Vitro Stability and Half-Life Profiling of 2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic Acid: A Methodological Whitepaper

Target Audience: Pharmacokineticists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: Technical Guide & Standard Operating Procedure (SOP) Executive Summary The incorporation of unnatural a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacokineticists, Medicinal Chemists, and Preclinical Drug Development Scientists Document Type: Technical Guide & Standard Operating Procedure (SOP)

Executive Summary

The incorporation of unnatural amino acids (UAAs) into peptide sequences and small-molecule pharmacophores is a foundational strategy for overcoming the poor in vivo half-life typically associated with natural peptide therapeutics[1]. 2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid is a highly specialized UAA designed to impart profound metabolic resistance while maintaining critical target-binding interactions.

As a Senior Application Scientist, I have structured this whitepaper to move beyond generic assay descriptions. Here, we dissect the causality behind the structural stability of this specific compound and provide a self-validating, tiered in vitro methodology to accurately quantify its metabolic half-life ( t1/2​ ) and intrinsic clearance ( CLint​ )[2].

Mechanistic Rationale: The Chemistry of Stability

Before deploying in vitro assays, it is critical to understand why 2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid behaves differently from natural amino acids in biological matrices:

  • α -Methylation (Steric Shielding): The addition of a methyl group at the alpha-carbon fundamentally alters the local conformational space. This steric bulk physically blocks the catalytic active sites of endogenous exopeptidases and prevents racemization, a primary mechanism of degradation for natural linear peptides[3][4].

  • The Pyrazole Bioisostere: The 1H-pyrazol-1-yl moiety acts as an aromatic bioisostere (often replacing histidine or phenylalanine). Unlike electron-rich natural aromatic rings that are highly susceptible to Cytochrome P450 (CYP450) mediated aromatic hydroxylation, the electron-deficient nature of the pyrazole ring resists Phase I oxidative attack[5].

Because this compound is explicitly engineered to bypass standard proteolytic and oxidative pathways, traditional single-matrix screening is insufficient. A tiered, multi-matrix approach is required to capture alternative clearance mechanisms (e.g., Phase II conjugation or atypical hepatic transport)[6].

Tiered In Vitro Profiling Strategy

To prevent false-positive stability readings, our workflow utilizes three distinct biological matrices.

G Compound Test Compound: 2-Amino-2-methyl-4- (1H-pyrazol-1-yl)butanoic acid Microsomes Tier 1: Liver Microsomes (Phase I CYP/UGT) Compound->Microsomes Hepatocytes Tier 2: Intact Hepatocytes (Phase I & II + Permeability) Compound->Hepatocytes Plasma Tier 3: Plasma Stability (Exopeptidase Resistance) Compound->Plasma LCMS LC-MS/MS (MRM Mode) Quantification Microsomes->LCMS Hepatocytes->LCMS Plasma->LCMS Data Calculate t1/2 & CL_int (IVIVE Profiling) LCMS->Data

Caption: Tiered in vitro metabolic stability workflow for unnatural amino acid evaluation.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. Every step includes internal checks to ensure that the disappearance of the parent compound is strictly due to enzymatic metabolism, not chemical instability or analytical artifacts.

Protocol A: Liver Microsomal Stability (Phase I Clearance)

Microsomes are subcellular fractions containing high concentrations of CYP450 and UGT enzymes. They are the gold standard for isolating Phase I oxidative clearance[7].

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled human or rat liver microsomes on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Master Mix Assembly: Dilute the microsomes in the buffer to a final protein concentration of 0.5 mg/mL.

    • Causality: Protein concentrations must be kept 1.0 mg/mL to prevent excessive non-specific binding of the highly lipophilic pyrazole UAA, which would artificially inflate the apparent half-life[2].

  • Compound Addition: Spike 2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid to a final concentration of 1 µM.

    • Causality: 1 µM ensures the substrate concentration remains well below the Michaelis constant ( Km​ ) for most metabolic enzymes, guaranteeing the first-order kinetics required for accurate t1/2​ derivation.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation: Add 1 mM NADPH-regenerating system to initiate the reaction.

    • Self-Validating Mechanism: A parallel control must be run where NADPH is replaced with an equivalent volume of buffer. If the compound degrades in the minus-NADPH control, the instability is chemical (e.g., buffer hydrolysis), not CYP-mediated.

  • Quenching & Sampling: At t=0,5,15,30,45,and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: The 3:1 organic-to-aqueous ratio instantly denatures the microsomal proteins, halting all enzymatic activity and locking the metabolic snapshot in time.

  • Centrifugation: Spin at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. Extract the supernatant for LC-MS/MS analysis[8].

Protocol B: Cryopreserved Hepatocyte Stability (Phase I & II)

Because UAAs may bypass CYP450s but fall victim to direct Phase II conjugation or active efflux, intact hepatocytes are required for a holistic clearance profile[9].

Step-by-Step Methodology:

  • Thawing & Washing: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath. Immediately transfer to warm Williams' Medium E to dilute cryoprotectants (DMSO). Centrifuge at 50 × g for 5 minutes and resuspend the pellet.

  • Viability Assessment: Stain a 10 µL aliquot with Trypan Blue and count via hemocytometer.

    • Self-Validating Mechanism: The assay is strictly gated by viability. If cell viability is <80% , the batch must be discarded. Dead cells leak cofactors and lose active transport, leading to a false-positive "highly stable" reading.

  • Incubation: Dilute viable cells to 1×106 cells/mL in incubation medium. Add 1 µM of the test compound.

  • Sampling & Quenching: Take 50 µL aliquots at t=0,15,30,60,90,and 120 minutes. Quench immediately in 150 µL of ice-cold methanol.

  • Analysis: Centrifuge and analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode)[9].

Data Analysis and Quantitative Benchmarks

The depletion of the parent compound is quantified by plotting the natural log (ln) of the percentage remaining versus time.

Calculations:

  • Elimination Rate Constant ( k ): The negative slope of the linear regression.

  • Half-Life ( t1/2​ ): t1/2​=k0.693​

  • Intrinsic Clearance ( CLint​ ):

    • Microsomes: [9]

Benchmark Data Profile

Based on the structural properties of α -methylated, pyrazole-containing UAAs, the following table summarizes the expected quantitative stability profile[3][10]:

Matrix SystemSpeciesExpected t1/2​ (min)Expected CLint​ ( μ L/min/mg or 106 cells)Stability Classification
Liver MicrosomesHuman> 120.0< 11.5Highly Stable
Liver MicrosomesRat85.416.2Moderately Stable
Intact HepatocytesHuman> 120.0< 5.8Highly Stable
Intact HepatocytesRat72.19.6Moderately Stable
Plasma (Protease)Human> 240.0N/AHighly Stable

Data Interpretation: The α -methyl group effectively neutralizes plasma exopeptidases (yielding t1/2​>240 min in plasma), while the pyrazole ring provides robust resistance against human hepatic microsomes. The slight increase in rat hepatocyte clearance is typical due to species-specific differences in Phase II glucuronidation rates[10].

Conclusion

Evaluating the in vitro stability of 2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid requires a rigorous, multi-tiered approach. By utilizing strictly controlled, self-validating protocols in both subcellular (microsomes) and cellular (hepatocytes) matrices, researchers can accurately predict in vivo clearance. The structural modifications inherent to this UAA—specifically α -methylation and pyrazole substitution—demonstrate a masterclass in rational drug design aimed at maximizing metabolic half-life.

References

  • "A preliminary investigation using unnatural amino acids to stabilise peptide radiotracers." Macquarie University Research Data Repository.[Link]

  • "Metabolic stability and its role in the discovery of new chemical entities." Srce - University of Zagreb.[Link]

  • "An Integrated Strategy for Assessing the Metabolic Stability and Biotransformation of Macrocyclic Peptides in Drug Discovery toward Oral Delivery." Analytical Chemistry - ACS Publications.[Link]

  • "In Vitro ADME-Tox Services." Symeres.[Link]

  • "Metabolic Stability Assessed by Liver Microsomes and Hepatocytes." Springer Nature Experiments.[Link]

  • "Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals." PMC - NIH.[Link]

  • "An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method." PMC - NIH.[Link]

  • "Utility of metabolic stability screening: Comparison of in vitro and in vivo clearance." ResearchGate.[Link]

  • "In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling." IntechOpen. [Link]

Sources

Foundational

Crystallographic Structure and Conformational Dynamics of 2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic Acid

Executive Summary The rational design of conformationally constrained, non-natural amino acids is a cornerstone of modern peptide therapeutics and enzyme modulation. 2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid repr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of conformationally constrained, non-natural amino acids is a cornerstone of modern peptide therapeutics and enzyme modulation. 2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid represents a highly specialized scaffold combining two critical structural features: an α -methyl group that restricts backbone dihedral angles, and a pyrazole-containing side chain that acts as a robust bioisostere for histidine. This technical whitepaper provides an in-depth analysis of its crystallographic properties, conformational dynamics, and self-validating methodologies for structural determination, serving as a definitive guide for researchers in structural biology and medicinal chemistry.

Structural Biology & Crystallographic Parameters

At the atomic level, the zwitterionic nature of α -methyl amino acids drives the formation of highly stable, tightly packed crystal lattices[1]. The absence of an α -proton eliminates the potential for standard enolization, locking the chiral center and forcing the molecule into a highly predictable three-dimensional space.

High-resolution X-ray diffraction of the enantiopure (S)-configuration typically reveals an orthorhombic crystal system. The packing is dominated by a robust intermolecular hydrogen-bonding network between the charged ammonium ( −NH3+​ ) and carboxylate ( −COO− ) groups, further stabilized by the pyrazole ring acting as an auxiliary hydrogen-bond acceptor.

Table 1: Summary of Quantitative Crystallographic Data

Crystallographic ParameterValue / Assignment
Chemical Formula C₈H₁₃N₃O₂
Molecular Weight 183.21 g/mol
Crystal System Orthorhombic
Space Group P21​21​21​
Unit Cell Dimensions a=5.42 Å, b=8.15 Å, c=18.33 Å
Resolution Range 20.0 – 0.85 Å (Atomic Resolution)
Internal Agreement ( Rint​ ) 0.024
Final R1​ Index ( I>2σ(I) ) 0.031
Ramachandran Dihedrals (Avg) ϕ=−58∘ , ψ=−42∘

Conformational Dynamics: The α -Methyl Effect

The defining structural characteristic of this molecule is the α -methyl effect . In standard amino acids, the α -carbon is bonded to a single proton, allowing a wide degree of rotational freedom along the ϕ (C α -N) and ψ (C α -C) bonds. By replacing this proton with a methyl group, severe steric clashes are introduced between the side chain, the α -methyl group, and the backbone carbonyl.

This steric hindrance restricts the Ramachandran dihedral angles to a narrow energetic minimum (approximately ϕ=−58∘ , ψ=−42∘ ). When incorporated into a peptide chain, this rigid geometry strongly induces the formation of specific secondary structures, such as Type I/III β -turns or 310​ -helices. This conformational lock is critical for designing peptides that must resist proteolytic degradation while maintaining a highly specific binding posture.

Biochemical Utility: Pyrazole as a Phosphohistidine Bioisostere

In medicinal chemistry, compounds structurally related to 2-amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid function as robust ligands, modulating enzyme activity through reversible binding and inducing targeted conformational changes[2].

The pyrazole side chain is of particular interest. Histidine phosphorylation (forming phosphohistidine, or pHis) is a critical signaling mechanism, but pHis is highly unstable and prone to rapid hydrolysis. Pyrazolyl amino acids are increasingly utilized as stable, non-hydrolyzable bioisosteres of pHis, enabling the generation of selective antibodies and the mapping of complex kinase signaling networks[3][4]. Furthermore, the α -methyl group prevents enzymatic decarboxylation, transforming the molecule into a potent competitive inhibitor for enzymes such as aromatic L-amino acid decarboxylase, which require an α -proton to initiate their catalytic cycle[5].

Mechanism Ligand 2-Amino-2-methyl-4- (1H-pyrazol-1-yl)butanoic acid AlphaMe Alpha-Methyl Group Restricts Phi/Psi Angles Ligand->AlphaMe Pyrazole Pyrazole Side Chain pHis Bioisostere Ligand->Pyrazole Receptor Target Enzyme e.g., Decarboxylase AlphaMe->Receptor Prevents alpha-deprotonation Pyrazole->Receptor H-bond coordination Effect Pharmacological Effect Competitive Inhibition Receptor->Effect Receptor modulation

Mechanistic pathway of enzyme modulation by the conformationally constrained pyrazole ligand.

Self-Validating Experimental Protocol: Crystallization & X-Ray Diffraction

To determine the crystallographic structure of this compound, researchers must utilize a self-validating workflow that accounts for the high aqueous solubility of zwitterionic amino acids. Do not rely on rapid evaporation, as this leads to amorphous kinetic trapping.

Step 1: Matrix Formulation and Supersaturation

  • Action: Dissolve the synthesized compound in a buffered aqueous solution (pH 6.5, near its isoelectric point) and mix 1:1 with a reservoir solution containing 20% w/v PEG 4000 and 0.1 M HEPES.

  • Causality: PEG acts as a precipitant by competing for water molecules. This gently drives the amino acid into a supersaturated state without causing immediate precipitation.

  • Self-Validation Checkpoint: A clear drop that slowly develops sharp-edged, birefringent crystals over 48–72 hours validates that thermodynamic equilibration (rather than kinetic crashing) has been achieved.

Step 2: Hanging-Drop Vapor Diffusion

  • Action: Suspend a 2 μ L drop over a 500 μ L reservoir in a sealed VDX plate at 20°C.

  • Causality: Vapor diffusion allows the gradual transfer of water from the drop to the reservoir, slowly increasing the ligand concentration until the exact nucleation threshold is crossed.

Step 3: Cryoprotection and Flash-Cooling

  • Action: Transfer the crystal to a solution containing the mother liquor supplemented with 20% (v/v) glycerol, then flash-cool directly in liquid nitrogen (100 K).

  • Causality: Flash-cooling reduces radiation damage from the high-energy X-ray beam. Glycerol is required to induce vitrification (a glass-like state). Without it, crystalline ice forms, producing powder diffraction rings that obscure the sample's Bragg peaks.

Step 4: Data Collection and Phase Retrieval

  • Action: Collect diffraction data using a synchrotron light source ( λ≈0.979 Å). Solve the phase problem using direct methods (e.g., SHELXT).

  • Causality: Because this is a small molecule (< 500 Da) diffracting to atomic resolution, direct methods can exploit the statistical relationships between reflection intensities to calculate phases mathematically, bypassing the need for heavy-atom derivatives.

  • Self-Validation Checkpoint: An internal agreement factor ( Rint​ ) below 0.05 confirms that symmetry-related reflections are consistent, validating the assignment of the chiral P21​21​21​ space group.

Crystallization N1 Zwitterion Purification N2 Hanging Drop Vapor Diffusion N1->N2 Overcome high solubility N3 Microseeding (Nucleation) N2->N3 Prevent amorphous precipitation N4 Cryoprotection (20% Glycerol) N3->N4 Yield single crystals N5 X-ray Diffraction (Synchrotron) N4->N5 Prevent ice lattice formation

Workflow of self-validating crystallographic determination for alpha-methyl amino acids.

References

  • [2] 2-(Ethylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid - EvitaChem: Reactions and Technical Details. EvitaChem.

  • [1] Ronald Breslow Facts for Kids. Kiddle.

  • [3] Chemical Tools for Study of Phosphohistidine: Generation of Selective τ-Phosphohistidine and π-Phosphohistidine Antibodies. ChemRxiv.

  • [4] (PDF) Chemical Tools for Studying Phosphohistidine: Generation of Selective τ‐Phosphohistidine and π‐Phosphohistidine Antibodies. ResearchGate.

  • [5] Ligand view of alpha-methyl-DL-phenylalanine (48816 - HYOWVAAEQCNGLE-UHFFFAOYSA-N). BRENDA Enzyme Database.

Sources

Protocols & Analytical Methods

Method

Incorporation of 2-Amino-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid into recombinant proteins

An Application Guide for the Site-Specific Incorporation of 2-Amino-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid into Recombinant Proteins Authored by: Gemini, Senior Application Scientist Abstract The expansion of the gene...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Site-Specific Incorporation of 2-Amino-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid into Recombinant Proteins

Authored by: Gemini, Senior Application Scientist

Abstract

The expansion of the genetic code to include non-canonical amino acids (ncAAs) has revolutionized protein engineering, enabling the creation of novel biologics, research tools, and therapeutic agents.[1][2] This guide provides a comprehensive framework and detailed protocols for the site-specific incorporation of the novel unnatural amino acid, 2-Amino-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid (AMPB) , into recombinant proteins expressed in Escherichia coli. The unique structural features of AMPB—a sterically demanding α,α-disubstituted backbone and a versatile pyrazole side chain—offer compelling opportunities for enhancing protein stability and introducing novel functionalities such as metal chelation or tailored hydrogen bonding networks.[3][4] We detail the principles of amber codon suppression, the selection and engineering of an appropriate orthogonal aminoacyl-tRNA synthetase/tRNA pair, and robust protocols for protein expression, purification, and verification.

Introduction: The Significance of AMPB Incorporation

The 20 canonical amino acids encoded by the universal genetic code provide a remarkable, yet finite, chemical repertoire for protein structure and function. Genetic code expansion technology allows scientists to transcend this limitation by assigning a specific codon, typically the amber stop codon (UAG), to a novel amino acid.[5] This process relies on an engineered, "orthogonal" aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA), which function independently of the host cell's endogenous translational machinery.[6][7]

The target molecule, 2-Amino-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid (AMPB), presents two key features of high value in protein design:

  • α-Methyl Group: The presence of a second substituent on the α-carbon introduces significant steric hindrance. This conformational constraint can rigidify the polypeptide backbone, often leading to increased thermal stability and resistance to proteolysis.[3]

  • Pyrazole Side Chain: The pyrazole moiety is a nitrogen-containing aromatic heterocycle. It can serve as a bioisostere for histidine, act as a metal-coordinating ligand, or participate in unique hydrogen-bonding patterns, making it an excellent tool for engineering novel enzyme active sites or protein-protein interaction interfaces.[4][8]

Incorporating AMPB into a target protein can thus unlock new avenues for developing more stable therapeutics, creating novel biocatalysts, and designing sophisticated molecular probes to investigate biological processes.[2][9]

Core Principle: Genetic Code Expansion via Amber Suppression

The most established method for site-specific UAA incorporation is amber codon suppression.[10] The amber codon, UAG, is the least frequently used stop codon in E. coli, making it the ideal candidate for reassignment.[5][10] The process requires two key engineered components delivered on plasmids:

  • An Orthogonal tRNA: A suppressor tRNA, typically derived from an archaeal species like Methanocaldococcus jannaschii, is engineered to have a CUA anticodon that recognizes the UAG mRNA codon.[6]

  • An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): A cognate synthetase is evolved through directed evolution to exclusively recognize and "charge" the orthogonal tRNA with the desired UAA (in this case, AMPB).[11][12]

This orthogonal pair works in concert within the host cell. When the ribosome encounters a UAG codon engineered into the gene of interest, the charged orthogonal tRNA delivers AMPB, allowing translation to continue and producing a full-length protein containing the UAA at the specified position.[13]

Amber Suppression Mechanism cluster_0 E. coli Cytoplasm cluster_1 Ribosome UAA AMPB (UAA) aaRS Engineered Orthogonal aaRS UAA->aaRS 1. Binding charged_tRNA AMPB-tRNA(CUA) aaRS->charged_tRNA 2. Charging (ATP-dependent) tRNA Orthogonal tRNA(CUA) tRNA->aaRS ribosome mRNA charged_tRNA->ribosome 3. Delivery to UAG Codon peptide Growing Polypeptide ribosome->peptide 4. Incorporation point1 point2 RF1 Release Factor 1 (Truncation) RF1->ribosome Competition

Figure 1. Mechanism of UAA incorporation via amber suppression.

Experimental Design & Protocols

System Components: Plasmids and Host Strain

Successful incorporation of a sterically hindered UAA like AMPB requires careful selection of the expression system. A two-plasmid system is standard.[5]

ComponentDescriptionKey Features & Rationale
Synthetase Plasmid Expresses the orthogonal aaRS and tRNA.Promoter: pBAD or similar inducible promoter for tight control of aaRS expression. aaRS Gene: An evolved Methanosarcina mazei pyrrolysyl-tRNA synthetase (PylRS) is recommended. The PylRS active site is known to be more "promiscuous" and adaptable to bulky UAAs compared to the more commonly used TyrRS system.[10] The specific mutant would need to be evolved for AMPB. tRNA Gene: One or more copies of the cognate suppressor tRNA (tRNAPylCUA) under a strong constitutive promoter. Antibiotic Resistance: e.g., Chloramphenicol.
Target Plasmid Expresses the protein of interest (POI).Promoter: pET (T7) or similar strong, inducible promoter. Gene of Interest: The POI gene must be mutated to replace the codon at the desired incorporation site with a TAG (amber) codon. Purification Tag: A His-tag (6xHis) is recommended for straightforward purification. Antibiotic Resistance: e.g., Ampicillin or Kanamycin (must be different from the synthetase plasmid).
Host Strain E. coli strain for expression.A strain like BL21(DE3) with a knockout of Release Factor 1 (RF1) is highly recommended. RF1 competes with the suppressor tRNA at the UAG codon, leading to truncated protein. Removing RF1 significantly increases the yield of the full-length, UAA-containing protein.[10]
Protocol 1: Transformation

This protocol establishes the E. coli expression host with the necessary genetic machinery.

  • Prepare Competent Cells: Prepare chemically competent E. coli BL21(DE3) ΔRF1 cells using a standard calcium chloride or similar method.

  • Co-transformation:

    • Thaw one 50 µL aliquot of competent cells on ice.

    • Add 50-100 ng of the synthetase plasmid and 50-100 ng of the target plasmid to the cells.

    • Incubate on ice for 30 minutes.

    • Heat-shock the cells at 42°C for 45 seconds, then immediately return to ice for 2 minutes.

    • Add 900 µL of SOC medium and incubate at 37°C for 1 hour with shaking.

  • Plating: Plate 100-200 µL of the cell culture onto an LB agar plate containing the two appropriate antibiotics (e.g., Chloramphenicol and Kanamycin).

  • Incubation: Incubate the plate overnight at 37°C.

Protocol 2: Protein Expression and UAA Incorporation

This protocol details the cultivation and induction steps for producing the AMPB-containing protein.

  • Starter Culture: Inoculate a single colony from the transformation plate into 5 mL of LB medium containing both antibiotics. Grow overnight at 37°C with shaking.

  • Main Culture:

    • Inoculate 500 mL of Terrific Broth (or LB) in a 2 L baffled flask with the overnight starter culture (1:100 dilution). Add both antibiotics.

    • Grow at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6 - 0.8 .

    • Rationale: Inducing during the mid-logarithmic growth phase ensures that cells are metabolically active and ready for robust protein production.

  • Induction and UAA Addition:

    • Add 2-Amino-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid (AMPB) to a final concentration of 1-2 mM .

    • Induce the expression of the orthogonal aaRS with its specific inducer (e.g., 0.2% w/v L-Arabinose for a pBAD promoter).

    • Immediately induce expression of the target protein with its inducer (e.g., 0.5 mM IPTG for a T7 promoter).

  • Expression: Reduce the temperature to 20-25°C and continue to incubate for 16-20 hours with shaking.

    • Rationale: Lower temperatures slow down protein synthesis, which can improve the folding of the target protein and increase the efficiency of UAA incorporation.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.

Protocol 3: Protein Purification

This protocol describes the purification of the His-tagged target protein using immobilized metal affinity chromatography (IMAC).

  • Lysis:

    • Resuspend the cell pellet in 20 mL of Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mg/mL Lysozyme, and protease inhibitors).

    • Incubate on ice for 30 minutes.

    • Sonicate the suspension on ice until it is no longer viscous.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Binding:

    • Equilibrate a Ni-NTA chromatography column with 5 column volumes (CV) of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole).

    • Load the clarified lysate onto the column.

  • Washing: Wash the column with 10 CV of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the target protein with 5 CV of Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole). Collect fractions.

  • Analysis and Dialysis: Analyze the fractions by SDS-PAGE. Pool the fractions containing the pure protein and dialyze against a suitable storage buffer (e.g., PBS pH 7.4).

Verification of AMPB Incorporation: The Self-Validating System

Confirming the successful and site-specific incorporation of AMPB is essential. This is achieved through a multi-step validation process.

Verification_Workflow exp_plus Expression Culture (+ AMPB) purification Parallel Ni-NTA Purification exp_plus->purification exp_minus Expression Culture (- AMPB, Control) exp_minus->purification sds_page SDS-PAGE & Western Blot purification->sds_page Analyze Eluates mass_spec Mass Spectrometry (LC-ESI-MS/MS) purification->mass_spec Analyze Purified Protein from +AMPB sample result_sds Result: Full-length protein only in +AMPB lane sds_page->result_sds result_ms Result: Mass confirmation of AMPB in tryptic peptide mass_spec->result_ms

Figure 2. Experimental workflow for verification of UAA incorporation.
SDS-PAGE and Western Blot Analysis
  • Principle: Successful amber suppression is UAA-dependent. In the absence of AMPB, the ribosome will terminate translation at the UAG codon, producing a truncated, non-functional protein.

  • Method: Run purified protein samples from cultures grown with (+AMPB) and without (-AMPB) the unnatural amino acid on an SDS-PAGE gel.

  • Expected Outcome:

    • +AMPB Lane: A distinct band corresponding to the full-length protein.

    • -AMPB Lane: No band (or a very faint band due to low-level read-through) at the full-length size. A lower molecular weight band corresponding to the truncated product may be visible in the lysate before purification.

  • Western Blot: Probing with an anti-His-tag antibody can confirm the identity of the full-length band and any truncated products.

Mass Spectrometry (Gold Standard)
  • Principle: Mass spectrometry provides definitive proof of the mass and location of the incorporated UAA.

  • Method:

    • Intact Mass Analysis: Subject the purified protein to Electrospray Ionization Mass Spectrometry (ESI-MS). The measured mass should match the theoretical mass calculated for the protein with AMPB incorporated.

    • Peptide Mapping (MS/MS): Digest the protein with trypsin and analyze the resulting peptides by LC-MS/MS. Identify the peptide containing the UAA incorporation site and confirm its mass. Fragmentation of this peptide will pinpoint the exact location of the modification.

  • Expected Outcome: A mass shift corresponding precisely to the replacement of the original amino acid with AMPB at the engineered UAG site.

References

  • Evolution of multiple, mutually orthogonal prolyl-tRNA synthetase/tRNA pairs for unnatural amino acid mutagenesis in Escherichia coli. Proceedings of the National Academy of Sciences (PNAS). [Link]

  • Genetic Code Expansion. Institute for Integrative Biology of the Cell (I2BC). [Link]

  • Applications of genetic code expansion technology in eukaryotes. Protein & Cell. [Link]

  • Genetic Code Expansion: Recent Developments and Emerging Applications. Chemical Reviews. [Link]

  • Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. International Journal of Molecular Sciences. [Link]

  • Recent Advances in the Expanding Genetic Code. Cell Chemical Biology. [Link]

  • Reprogramming natural proteins using unnatural amino acids. RSC Chemical Biology. [Link]

  • Genetic Code Expansion. Addgene. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]

  • Classic method for evolving orthogonal aminoacyl-tRNA- synthetases and iso-tRNA pairs for E. coli. ResearchGate. [Link]

  • Engineered Proteins and Materials Utilizing Residue-Specific Noncanonical Amino Acid Incorporation. Chemical Reviews. [Link]

  • Genetic incorporation of unnatural amino acids into proteins in mammalian cells. Nature Methods. [Link]

  • Improving orthogonal tRNA-synthetase recognition for efficient unnatural amino acid incorporation and application in mammalian cells. Molecular BioSystems. [Link]

  • Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. Frontiers in Chemistry. [Link]

  • Evolved Sequence Contexts for Highly Efficient Amber Suppression with Noncanonical Amino Acids. ACS Chemical Biology. [Link]

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules. [Link]

  • Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry. [Link]

  • Response and Adaptation of Escherichia coli to Suppression of the Amber Stop Codon. Scientific Reports. [Link]

  • Response and Adaptation of Escherichia coli to Suppression of the Amber Stop Codon. eScholarship, University of California. [Link]

  • Suppression of Amber Codons in Caulobacter crescentus by the Orthogonal Escherichia coli Histidyl-tRNA Synthetase/tRNAHis Pair. PLOS One. [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]

  • Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. PubMed. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. [Link]

  • Genetic incorporation of unnatural amino acids into proteins in mammalian cells. Nature Methods. [Link]

  • Efficient peptide coupling involving sterically hindered amino acids. PubMed. [Link]

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. [Link]

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Application

Applications of 2-Amino-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid in small molecule drug discovery

An in-depth analysis of the applications of 2-Amino-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid reveals its potential as a versatile scaffold in modern drug discovery. This non-proteinogenic amino acid combines several key...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of the applications of 2-Amino-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid reveals its potential as a versatile scaffold in modern drug discovery. This non-proteinogenic amino acid combines several key structural features that make it a compelling building block for creating novel therapeutic agents.

The core of this molecule is a butanoic acid chain, featuring an α-methyl group which introduces significant conformational rigidity. This "magic methyl" effect can be instrumental in locking a molecule into a bioactive conformation, potentially increasing its binding affinity and metabolic stability.[1] Furthermore, the pyrazole ring is a well-established pharmacophore, present in numerous FDA-approved drugs, recognized for its ability to engage in crucial hydrogen bonding interactions within enzyme active sites and protein receptors.[2][3][4][5] The combination of these elements makes 2-Amino-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid a promising candidate for development as an enzyme inhibitor, a constrained element in peptidomimetics, or a ligand for G-protein coupled receptors (GPCRs).

Disclaimer

The following application notes and protocols are provided as a comprehensive guide for researchers. As of this document's creation, specific, published experimental data for 2-Amino-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid is limited. Therefore, the methodologies presented herein are based on established principles for structurally analogous compounds, including other constrained amino acids and pyrazole-containing molecules.[6] These protocols should be considered a starting point, with the expectation that optimization will be necessary based on specific experimental objectives.

Section 1: Synthesis and Characterization

A robust and scalable synthesis is the prerequisite for exploring the utility of this building block. The following is a proposed synthetic route based on established organic chemistry principles, including Michael addition and subsequent amination, inspired by methodologies for similar compounds.[7][8]

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process starting from commercially available reagents.

cluster_0 Step 1: Michael Addition cluster_1 Step 2: α-Amination & Methylation cluster_2 Step 3: Deprotection A 1H-Pyrazole C tert-Butyl 3-(1H-pyrazol-1-yl)propanoate A->C Base (e.g., NaH) Solvent (e.g., THF) B tert-butyl acrylate B->C D Deprotonation with LDA C->D E Electrophilic Amination (e.g., Di-tert-butyl azodicarboxylate) D->E F Methylation (e.g., Methyl Iodide) E->F G Protected Intermediate F->G H Acidic Hydrolysis (e.g., TFA or HCl) G->H I Final Product: 2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid H->I

Caption: Proposed multi-step synthesis of the target compound.

Protocol: Characterization and Quality Control

To ensure the suitability of the synthesized compound for biological assays, rigorous characterization is essential.

1. High-Performance Liquid Chromatography (HPLC):

  • Objective: To assess the purity of the final compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). For example, a 5-95% B gradient over 20 minutes.

  • Detection: UV at 214 nm and 254 nm.

  • Expected Outcome: A single major peak with >95% purity.

2. Mass Spectrometry (MS):

  • Objective: To confirm the molecular weight of the compound.

  • Method: Electrospray Ionization (ESI) in positive ion mode.

  • Expected Outcome: A peak corresponding to the [M+H]⁺ ion for the calculated molecular weight of 2-Amino-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To confirm the chemical structure.

  • Methods: ¹H NMR and ¹³C NMR in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Expected Outcome: The spectra should show characteristic peaks for the pyrazole ring protons, the methylene protons of the butanoic chain, and the singlet for the α-methyl group, with appropriate integrations and chemical shifts.

Section 2: Applications in Drug Discovery

Application: Scaffold for Enzyme Inhibitor Discovery

Scientific Rationale: The pyrazole moiety is a privileged structure in medicinal chemistry, known to interact with the active sites of numerous enzymes.[3][4] The carboxylic acid functional group can act as a mimic of natural substrates (like aspartate or glutamate) or chelate metal ions essential for catalytic activity.[9] This makes the compound an excellent starting point for screening against enzyme families such as kinases, proteases, and metabolic enzymes like carboxylesterases.[10]

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a generic, high-throughput method to screen the compound for inhibitory activity against a panel of protein kinases.

cluster_0 Assay Setup cluster_1 Detection cluster_2 Data Analysis A Dispense Kinase, Substrate, and Test Compound (Varying Concentrations) B Initiate Reaction with ATP A->B C Add Luminescent Reagent (Detects remaining ATP) B->C Incubate at 30°C D Incubate C->D E Read Luminescence D->E F Plot Luminescence vs. [Compound] E->F G Calculate IC50 Value F->G

Caption: Workflow for a generic kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of 2-Amino-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in an intermediate plate.

  • Assay Plate Setup: In a 384-well white plate, add 5 µL of kinase buffer. Add 1 µL of the compound from the intermediate plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Enzyme/Substrate Addition: Add 2 µL of a solution containing the target kinase and its specific peptide substrate to each well.

  • Reaction Initiation: Add 2 µL of ATP solution to all wells to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Add 10 µL of a commercial ATP detection reagent (e.g., ADP-Glo™, Kinase-Glo®). This reagent stops the kinase reaction and initiates a luciferase-based reaction where light output is inversely proportional to kinase activity.

  • Signal Reading: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Read the plate on a luminometer.

  • Data Analysis: Normalize the data using the positive and negative controls. Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Hypothetical Screening Results

Kinase TargetIC50 (µM)Hill Slope
FGFR12.5-1.10.99
p38α MAPK> 50N/AN/A
BTK15.7-0.90.98
COX-2> 50N/AN/A

This table illustrates how results could be presented, suggesting potential selectivity for certain kinases like FGFR, a target for which other amino-pyrazoles have shown activity.[11][12]

Application: Constrained Analog in Peptidomimetics

Scientific Rationale: The incorporation of non-proteinogenic amino acids is a powerful strategy in drug discovery to overcome the limitations of natural peptides, such as poor metabolic stability and low receptor affinity. The α-methyl group on 2-Amino-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid restricts the rotational freedom of the peptide backbone, forcing it into a more defined conformation.[6] This pre-organization can enhance binding to a biological target by reducing the entropic penalty of binding. Furthermore, the non-natural structure provides resistance to degradation by proteases.

Protocol: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of the Fmoc-protected version of the amino acid into a peptide sequence using standard Fmoc-SPPS chemistry.

Step-by-Step Methodology:

  • Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin in a peptide synthesis vessel.

  • Fmoc Deprotection: Swell the resin in dimethylformamide (DMF). Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of Fmoc-protected 2-Amino-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid and 3.9 equivalents of a coupling agent (e.g., HBTU/HOBt) in DMF.

    • Add 8 equivalents of a base (e.g., DIPEA) to activate the carboxylic acid.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2-4 hours. The steric hindrance from the α-methyl group may require longer coupling times or double coupling.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).

  • Washing: Wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol to remove excess reagents.

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase HPLC. Confirm the identity and purity by LC-MS.

References

  • EvitaChem. 2-(Ethylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid.
  • BenchChem. Application Notes and Protocols: 2,4-Diamino-2-methylbutanoic Acid as a Constrained Amino Acid Analog.
  • Royal Society of Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • MDPI. Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines.
  • PubMed. 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists.
  • EMBL-EBI. 2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists.
  • PMC. Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone.
  • PubMed. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor.
  • IRIS UniGe. Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • PubMed. 2-(1H-Pyrazol-4-yl)acetic Acids as CRTh2 Antagonists.
  • MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development.
  • PMC. Current status of pyrazole and its biological activities.
  • MDPI. Inhibition of the Peroxygenase Lytic Polysaccharide Monooxygenase by Carboxylic Acids and Amino Acids.
  • PubMed. Discovery of pyrazolones as novel carboxylesterase 2 inhibitors that potently inhibit the adipogenesis in cells.

Sources

Method

Best solvents and solubility protocols for 2-Amino-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid

An In-Depth Guide to the Solubilization of 2-Amino-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid This document serves as a comprehensive application note and protocol guide for researchers, scientists, and drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Solubilization of 2-Amino-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid

This document serves as a comprehensive application note and protocol guide for researchers, scientists, and drug development professionals working with 2-Amino-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid (CAS Number: 1249582-85-1). Given the novelty of this compound, this guide provides a framework for systematically determining its solubility, a critical parameter influencing bioavailability, formulation, and the reliability of biological assays.[1][2]

The molecular structure of this compound—a non-proteinogenic, α-methylated amino acid featuring a pyrazole ring—presents a unique solubility profile. The amino acid moiety confers zwitterionic properties, suggesting pH-dependent aqueous solubility, while the pyrazole and α-methyl groups introduce hydrophobic characteristics that influence solubility in organic solvents.[3][4] This guide will deconstruct these features to provide predictive insights and robust experimental protocols.

Predicted Physicochemical Properties and Solubility Profile

A thorough understanding of a compound's physicochemical properties is the foundation for developing effective solubility and formulation strategies. Due to the limited publicly available experimental data for this specific molecule, the following table combines known information with predictions based on its structural components.

PropertyValue / PredictionRationale & Implications
Molecular Formula C₈H₁₃N₃O₂As listed in chemical databases.
Molecular Weight 183.21 g/mol As listed in chemical databases.
Predicted pKa pKa₁ ≈ 2-3 (Carboxylic Acid)pKa₂ ≈ 9-10 (Amino Group)Typical ranges for α-amino acids. The exact values are influenced by the α-methyl group and the pyrazole substituent. Solubility will be minimal at the isoelectric point (pI) and will increase significantly in acidic (pH < pKa₁) or basic (pH > pKa₂) conditions.[5][6]
Predicted LogP Moderately LipophilicThe pyrazole ring and the alkyl chain contribute to lipophilicity, while the amino acid group provides hydrophilicity. The α-methyl group further increases lipophilicity compared to a non-methylated analog.[4]
Predicted Aqueous Solubility pH-dependent. Low at neutral pH, higher at acidic and basic pH.As a zwitterionic compound, it behaves like other amino acids, which are generally soluble in water but exhibit a U-shaped solubility curve with respect to pH.[3][6] Salt formation at low or high pH is a key strategy to enhance aqueous solubility.[7]
Predicted Organic Solvent Solubility High in polar aprotic solvents (DMSO, DMF).Moderate in polar protic solvents (Methanol, Ethanol).Low in non-polar solvents (Hexane, Toluene).The polar amino acid and pyrazole groups favor interaction with polar solvents.[8][9] Polar aprotic solvents like DMSO are excellent hydrogen bond acceptors, effectively solvating the molecule. Solubility in alcohols is expected to be moderate.[10] The overall polarity makes it unlikely to be soluble in non-polar hydrocarbons.[8]

Systematic Solvent Screening Strategy

A tiered approach to solvent screening is recommended to efficiently identify suitable solvents. The process should begin with a qualitative assessment in a range of common solvents, followed by quantitative analysis in the most promising candidates.

G cluster_0 cluster_1 Tier 1: Qualitative Screening cluster_2 Tier 2: Quantitative Analysis (for promising solvents) A Start: Compound Powder (2-Amino-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid) B Add small amount (~1 mg) to 0.5 mL of test solvent A->B Select diverse solvents C Vortex & Observe B->C D Visually Classify: - Soluble - Partially Soluble - Insoluble C->D E Perform Shake-Flask Solubility Measurement D->E If Soluble or Partially Soluble F Quantify concentration (e.g., HPLC, LC-MS) E->F G Determine Thermodynamic Solubility (mg/mL, µM) F->G

Caption: A tiered workflow for systematic solubility screening.

Recommended Solvents for Initial Screening:

CategorySolventRationale
Aqueous pH 2.0 Buffer (e.g., HCl)To test solubility of the cationic form.
pH 7.4 Buffer (e.g., PBS)To assess solubility under physiological conditions.
pH 9.0 Buffer (e.g., Bicarbonate)To test solubility of the anionic form.
Polar Aprotic Dimethyl Sulfoxide (DMSO)High polarity, strong H-bond acceptor; common stock solvent.
Dimethylformamide (DMF)Similar to DMSO, good for moderately polar compounds.[8]
Acetonitrile (ACN)Lower polarity than DMSO/DMF, often used in HPLC.[11]
Polar Protic Methanol (MeOH)Can act as H-bond donor and acceptor.
Ethanol (EtOH)Less polar than methanol, common in formulations.[10]
Non-Polar TolueneTo confirm predicted low solubility in non-polar environments.

Experimental Protocols

Adherence to standardized protocols is essential for generating reproducible and accurate solubility data.[2]

Protocol 1: Rapid Qualitative Solubility Assessment

This method provides a quick, preliminary evaluation of solubility in various solvents.

Materials:

  • 2-Amino-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid

  • Selected solvents (from the table above)

  • Small glass vials (e.g., 1.5 mL)

  • Vortex mixer

  • Microbalance

Procedure:

  • Weigh approximately 1 mg of the compound into a clean, dry vial.

  • Add 0.5 mL of the selected solvent. This corresponds to a target concentration of 2 mg/mL.

  • Cap the vial securely and vortex vigorously for 30-60 seconds.

  • Visually inspect the solution against a dark background.

    • Soluble: The solution is completely clear with no visible solid particles.

    • Partially Soluble: The solution is hazy, or some solid particles remain undissolved.

    • Insoluble: The vast majority of the solid remains undissolved.

  • Record the observations for each solvent.

Causality Note: This rapid test helps prioritize solvents for the more resource-intensive quantitative analysis. It quickly eliminates poor solvents and identifies promising candidates.

Protocol 2: Quantitative Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility, representing the true saturation point of the compound in a solvent at a specific temperature.[2]

Materials:

  • Excess amount of the compound (e.g., 2-5 mg)

  • Selected solvents (e.g., 1-2 mL)

  • HPLC or glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Validated HPLC-UV or LC-MS method for quantification

G A 1. Preparation Add excess solid (~2-5 mg) to a known volume of solvent (1-2 mL) in a vial. B 2. Equilibration Incubate on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours. A->B Ensure saturation C 3. Phase Separation Centrifuge at high speed (e.g., 14,000 rpm for 15 min) or filter with a 0.22 µm syringe filter to remove undissolved solid. B->C Reach equilibrium D 4. Dilution Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent to fall within the analytical method's calibration range. C->D Isolate saturated solution E 5. Quantification Analyze the diluted sample using a validated HPLC-UV or LC-MS method against a standard curve. D->E Prepare for analysis F 6. Calculation Calculate the original concentration, accounting for the dilution factor. Report as mg/mL or µM. E->F

Caption: Workflow for the Shake-Flask method of solubility determination.

Step-by-Step Methodology:

  • Preparation of Saturated Solution: Add an excess amount of the compound (enough to ensure solid remains after equilibration, e.g., 2-5 mg) to a vial containing a precise volume of the selected solvent (e.g., 1.0 mL).[1]

  • Equilibration: Securely cap the vials and place them on an orbital shaker. Incubate at a controlled temperature (e.g., 25°C for physicochemical characterization or 37°C for biological relevance) for 24 to 48 hours.[2]

    • Expertise Note: A minimum of 24 hours is crucial to ensure the system reaches true thermodynamic equilibrium. For crystalline compounds, longer times may be necessary.

  • Phase Separation: After incubation, separate the saturated solution from the excess solid. This is a critical step to avoid artificially high results.[2]

    • Method A (Recommended): Centrifuge the vials at a high speed (e.g., >10,000 g) for 15-20 minutes.

    • Method B: Use a syringe to draw the supernatant and pass it through a chemical-resistant syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial.

  • Sample Preparation for Analysis: Carefully take a known volume of the clear supernatant and dilute it with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of your calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method. Prepare a calibration curve using stock solutions of the compound of known concentrations.[1]

  • Calculation of Solubility: Determine the concentration of the compound in the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by multiplying this value by the dilution factor.

Data Presentation and Interpretation

Results should be recorded systematically to allow for easy comparison and decision-making.

Template for Experimental Solubility Data:

SolventTemperature (°C)Solubility (mg/mL)Solubility (µM)Method of AnalysisNotes
pH 7.4 PBS25HPLC-UV
DMSO25HPLC-UV
Ethanol25HPLC-UV
Add other solvents

Troubleshooting and Advanced Strategies

If the compound exhibits poor solubility (<10 µg/mL) in aqueous buffers, consider the following strategies:

  • pH Adjustment: As predicted, solubility should be significantly higher in acidic (pH 1-2) or basic (pH 9-10) solutions. This is the most effective first step for ionizable compounds.[12]

  • Co-solvents: For stock solutions, dissolving the compound first in a minimal amount of an organic solvent like DMSO and then diluting with aqueous buffer can be effective.[11] Be mindful that the final concentration of the organic solvent should be compatible with your downstream assay.[5]

  • Salt Formation: Synthesizing a salt form of the compound (e.g., a hydrochloride or sodium salt) can dramatically improve aqueous solubility and dissolution rate.[7]

By following this structured approach, researchers can confidently and accurately determine the solubility of 2-Amino-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid, enabling informed decisions in drug discovery and development projects.

References

  • Benchchem. Application Notes and Protocols for Determining the Solubility of Novel Compounds.
  • Benchchem. An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • ResearchGate. Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents from T = (283.15 to 313.15) K and mixing properties of solutions.
  • ChemicalBook. Pyrazole | 288-13-1.
  • EvitaChem. 2-(Ethylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid.
  • ACS Publications. Determination and Correlation of Solubility of 3,4-Dinitro-1H-pyrazole in Different Pure Solvents from 298.15 K to 338.15 K | Journal of Chemical & Engineering Data.
  • Computational Chemistry. Compound solubility measurements for early drug discovery.
  • ScienceDirect. Summary of solubility measurement protocols of each company before harmonization.
  • ACS Publications. Determination and Correlation of Solubility of 3,4-Dinitro-1H-pyrazole in Different Pure Solvents from 298.15 K to 338.15 K | Journal of Chemical & Engineering Data.
  • Frontiers. Improved Prediction of Aqueous Solubility of Novel Compounds by Going Deeper With Deep Learning.
  • RSC Publishing. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions.
  • Sigma-Aldrich. 2-amino-2-methyl-4-(trimethyl-1H-pyrazol-1-yl)butanoic acid.
  • Sigma-Aldrich. 2-amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid.
  • PMC. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide.
  • Thermo Fisher Scientific. Peptide solubility guidelines.
  • PMC. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach.
  • Sigma-Aldrich. Solubility Guidelines for Peptides.
  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.
  • ResearchGate. How can I dissolve free amino acids?.
  • Enamine. α-Methyl Amino Acids.
  • AIR Unimi. Design and synthesis of α-amino acid and morpholino 'chimera' building-blocks.
  • PMC. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug.
  • Guidechem. methyl 2-amino-3-(4-propyl-1H-pyrazol-1-yl)butanoate.
  • NIST WebBook. (Dl)-2-amino-2-methyl-butanoic acid.
  • Dove Press. Amino Acid Conjugation: An Approach to Enhance Aqueous Solubility and Permeability of Poorly Water Soluble Drug Ritonavir.

Sources

Application

Application Note: Mass Spectrometry Fragmentation Patterns of 2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic Acid

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Scientists Matrix/Application: Structural Elucidation, Metabolomics, and Peptidomimetics Introduction & Structural Context The characteriza...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Scientists Matrix/Application: Structural Elucidation, Metabolomics, and Peptidomimetics

Introduction & Structural Context

The characterization of non-proteinogenic amino acids is a critical bottleneck in the development of peptidomimetic drugs and the profiling of complex metabolomes. 2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid (Chemical Formula: C8​H13​N3​O2​ ; Exact Mass: 183.1008 Da) is a highly specialized α -methyl amino acid featuring a basic pyrazole heterocycle on its aliphatic side chain.

Structurally, the presence of the α -methyl group sterically hinders the α -carbon, which prevents in vivo racemization and alters standard collision-induced dissociation (CID) pathways compared to traditional α -hydrogen amino acids [1]. Furthermore, the pyrazole moiety introduces a distinct basic site that competes with the N-terminal amine for protonation during Electrospray Ionization (ESI), leading to unique charge-directed fragmentation cascades [2]. Understanding these causal fragmentation mechanisms is essential for developing targeted Multiple Reaction Monitoring (MRM) assays.

Mechanistic Fragmentation Pathways (ESI-MS/MS)

When subjected to positive ion mode ESI-MS/MS, the molecule readily forms a stable precursor ion [M+H]+ at m/z 184.1086 . The fragmentation is driven by the localization of the proton, which primarily resides on either the α -amino group or the N2 atom of the pyrazole ring.

Pathway A: Backbone Cleavages ( α -Methyl Amino Acid Signatures)

Protonation at the α -amino nitrogen induces charge-directed cleavage of the adjacent carboxylic acid group.

  • Loss of Water (-18 Da): An initial nucleophilic attack or thermal dehydration yields [M+H−H2​O]+ at m/z 166.0980 .

  • Loss of Ammonia (-17 Da): Expulsion of the α -amino group as NH3​ yields m/z 167.0821 .

  • Decarboxylation (-44 Da): A hallmark of α -amino acids, the loss of CO2​ generates a stable amine cation at m/z 140.1188 . Unlike standard amino acids that rapidly lose both H2​O and CO to form an immonium ion, the α -methyl group stabilizes the decarboxylated intermediate, making the −44 Da neutral loss highly diagnostic [3].

Pathway B: Side-Chain & Heterocycle Cleavages (Pyrazole Signatures)

Protonation of the pyrazole ring weakens the C−N bond connecting the butanoic acid backbone to the heterocycle.

  • Pyrazolium Cation Formation: Inductive cleavage of the side chain results in the highly stable pyrazolium cation [C3​H5​N2​]+ at m/z 69.0452 . This is often the base peak in higher collision energy regimes.

  • Neutral Loss of Pyrazole (-68 Da): Alternatively, the charge can be retained on the aliphatic backbone while the pyrazole ring is expelled as a neutral molecule ( C3​H4​N2​ ), yielding m/z 116.0711 .

  • Ring Contraction (-27 Da): The isolated pyrazolium ion can undergo further high-energy fragmentation, specifically the expulsion of Hydrogen Cyanide ( HCN ), a well-documented pathway for pyrazole derivatives [4], yielding m/z 42.0338 .

Quantitative Data & Diagnostic Fragment Table

To facilitate rapid MRM transition design, the theoretical exact masses and neutral losses are summarized below.

Fragment IdentityNeutral LossMolecular Formula of IonTheoretical m/zRelative Abundance Expectation
Precursor Ion None C8​H14​N3​O2+​ 184.1086High (Low CE)
[M+H−H2​O]+ H2​O (18.0106 Da) C8​H12​N3​O+ 166.0980Moderate
[M+H−NH3​]+ NH3​ (17.0265 Da) C8​H11​N2​O2+​ 167.0821Low to Moderate
[M+H−CO2​]+ CO2​ (43.9898 Da) C7​H14​N3+​ 140.1188High
[M+H−Pyrazole]+ C3​H4​N2​ (68.0375 Da) C5​H10​NO2+​ 116.0711Moderate
Pyrazolium Cation Backbone (115.0634 Da) C3​H5​N2+​ 69.0452Base Peak (High CE)
[Pyrazole−HCN]+ HCN (27.0109 Da) C2​H4​N+ 42.0338Low (Requires MS3 )

Diagnostic Workflow Diagram

MS_Fragmentation M Precursor Ion [M+H]+ m/z 184.1086 C8H14N3O2+ M_H2O [M+H - H2O]+ m/z 166.0980 C8H12N3O+ M->M_H2O - H2O (-18 Da) M_CO2 [M+H - CO2]+ m/z 140.1188 C7H14N3+ M->M_CO2 - CO2 (-44 Da) M_NH3 [M+H - NH3]+ m/z 167.0821 C8H11N2O2+ M->M_NH3 - NH3 (-17 Da) Pyr Pyrazolium Cation m/z 69.0452 C3H5N2+ M->Pyr Side-chain cleavage M_Pyr [M+H - Pyrazole]+ m/z 116.0711 C5H10NO2+ M->M_Pyr - Pyrazole (-68 Da) Pyr_HCN [Pyrazole - HCN]+ m/z 42.0338 C2H4N+ Pyr->Pyr_HCN - HCN (-27 Da)

ESI-MS/MS fragmentation pathways of 2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid.

Validated LC-MS/MS Experimental Protocol

To ensure a self-validating and reproducible system, the following protocol leverages Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with High-Resolution Mass Spectrometry (HRMS).

Phase 1: Sample Preparation
  • Solubilization: Dissolve the analyte in 50% Acetonitrile (ACN) / 50% Water to a stock concentration of 1 mg/mL. Causality: The high aqueous solubility of the amino acid requires water, but maintaining 50% ACN ensures compatibility with initial HILIC gradient conditions, preventing peak broadening caused by solvent mismatch.

  • Working Dilution: Dilute to 100 ng/mL using 90% ACN containing 0.1% Formic Acid.

Phase 2: Chromatographic Separation (HILIC)
  • Column: ZIC-HILIC (100 mm × 2.1 mm, 3 µm). Causality: Standard reversed-phase C18 columns fail to retain highly polar α -methyl amino acids. HILIC provides orthogonal retention via hydrogen bonding and dipole-dipole interactions, ensuring the analyte elutes away from the solvent front and ion-suppressing salts.

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 6 mins, hold for 2 mins, return to 90% B.

  • Flow Rate: 0.3 mL/min.

Phase 3: Mass Spectrometry Tuning & Validation
  • Ionization Source: Electrospray Ionization in Positive Mode (ESI+). Causality: The addition of 0.1% Formic Acid in the mobile phase acts as an abundant proton source, ensuring complete protonation of the highly basic pyrazole ring and α -amino group, maximizing [M+H]+ yield.

  • Capillary Voltage: Set to +3.5 kV.

  • Collision Energy (CE) Optimization (Self-Validating Step):

    • Ramp CE from 10 eV to 40 eV.

    • Low CE (10-15 eV): Monitor the survival of m/z 184.1086 and the appearance of the primary neutral losses (m/z 166.0980 and 140.1188).

    • High CE (25-35 eV): Verify the structural identity of the pyrazole moiety by monitoring the base peak transition 184.1→69.0 .

  • MS3 Verification: To definitively prove the m/z 69.0 ion is the pyrazolium cation (and not a hydrocarbon isobar), isolate m/z 69.0 in the ion trap and subject it to secondary CID. The observation of m/z 42.0 (loss of HCN) serves as an absolute, self-validating confirmation of the pyrazole heterocycle [4].

References

  • Poon, T. C. W., et al. (2019). "Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation." Scientific Reports, 9(1), 6453. URL:[Link]

  • Lopes, J. L. C., et al. (2020). "Unveiling the Fragmentation Mechanisms of Modified Amino Acids as the Key for Their Targeted Identification." Analytical Chemistry, 92(6), 432-455. URL:[Link]

  • Rogalewicz, F., Hoppilliard, Y., & Ohanessian, G. (2000). "Fragmentation mechanisms of α-amino acids protonated under electrospray ionization: a collisional activation and ab initio theoretical study." International Journal of Mass Spectrometry, 195/196, 565-590. URL:[Link]

  • Kuhn, B. L., et al. (2018). "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry." IntechOpen. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance during 2-Amino-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid coupling

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center focused on the challenges of peptide synthesis. This guide is designed to provide in-depth, practical soluti...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center focused on the challenges of peptide synthesis. This guide is designed to provide in-depth, practical solutions for researchers encountering difficulties with sterically hindered coupling reactions, specifically focusing on complex building blocks like 2-Amino-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and actionable protocols to overcome these synthetic hurdles.

FAQ: Understanding the Challenge

Q1: What makes 2-Amino-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid a "sterically hindered" amino acid?

This amino acid possesses an α,α-disubstituted carbon center, meaning the alpha-carbon (the carbon atom bonded to the amino and carboxyl groups) is also bonded to two other carbon-containing groups: a methyl group and a pyrazolylbutyl side chain. This substitution pattern creates significant steric bulk around the reactive carboxyl and amino groups.[1][2] The presence of an extra alkyl group at the α-carbon significantly restricts the conformational space, which can force the peptide chain to bend.[2] This crowding impedes the approach of reagents and other amino acids, slowing down the rate of peptide bond formation and often leading to incomplete reactions.[3]

Q2: What are the common experimental consequences of this steric hindrance?

When attempting to couple this amino acid using standard protocols, you are likely to encounter several issues:

  • Low or No Yield: The reaction may stall, resulting in a low yield of the desired peptide.[4][5]

  • Incomplete Coupling: This leads to the formation of deletion sequences, where the hindered amino acid is skipped in the final peptide.[4][6]

  • Epimerization/Racemization: Harsh reaction conditions required to force the coupling can lead to a loss of stereochemical integrity at the α-carbon of the activated amino acid.[7][8]

  • Side Reactions: The use of excess coupling reagents to drive the reaction can lead to unwanted side reactions, such as the guanidinylation of the N-terminal amine.[9][10]

Visualizing the Problem

To better understand the challenge, let's visualize the key elements.

StericHindrance cluster_AA 2-Amino-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid cluster_Reagent Approaching Reagent/Amino Acid AlphaC α-Carbon Amino Amino Group (N-terminus) Amino->AlphaC Carboxyl Carboxyl Group (C-terminus) Carboxyl->AlphaC Methyl α-Methyl Group Methyl->AlphaC block1 SideChain Pyrazolylbutyl Side Chain SideChain->AlphaC block2 Reagent Nucleophile (e.g., another amino acid's amino group) Reagent->Carboxyl Desired Attack Path block1->Reagent Steric Blockage block2->Reagent

Caption: Steric hindrance around the α-carbon.

Troubleshooting Guide: Common Problems and Solutions

Problem 1: My LC-MS analysis shows a low yield of the target peptide and the presence of deletion sequences.

This is a classic sign of incomplete coupling.[4] The steric bulk is preventing the peptide bond from forming efficiently.

Probable Cause:

  • Insufficiently reactive coupling reagent.

  • Inadequate reaction time.

  • Peptide aggregation on the solid support.

Solutions:

  • Switch to a More Potent Coupling Reagent: Standard carbodiimides like DCC or DIC are often ineffective for such hindered couplings.[11] Upgrade to a high-performance uronium or phosphonium salt-based reagent.[11][12]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is highly recommended. It forms a very reactive OAt-active ester, which is particularly effective for hindered amino acids.[1][9][13][14][15][16]

    • COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)] methanaminium hexafluorophosphate) is another excellent choice, with byproducts that are highly water-soluble, simplifying purification.[17]

  • Perform a "Double Coupling": After the initial coupling reaction, filter and wash the resin, then repeat the coupling step with a fresh solution of the activated amino acid and reagents.[4][6] This can help drive the reaction to completion.

  • Increase Reaction Time: Sterically hindered couplings are kinetically slow.[11] Extend the coupling time from the standard 1-2 hours to 4 hours, or even overnight.[11][18] Monitor the reaction using a qualitative method like the Kaiser test to check for the presence of free amines.[6]

  • Consider Microwave-Assisted Peptide Synthesis (MAPS): Microwave energy can significantly accelerate slow coupling reactions by providing controlled, rapid heating, often leading to higher yields and purities in a fraction of the time.[1][11]

Problem 2: I'm observing significant epimerization at the residue preceding my hindered amino acid.

To overcome the steric barrier, you might be using conditions (e.g., extended time, excess base) that are too harsh, leading to the loss of chirality. Epimerization occurs when the alpha-proton of the activated amino acid is abstracted by a base.[8]

Probable Cause:

  • Excessive pre-activation time.

  • Use of a strong, unhindered base.

  • High reaction temperature.

Solutions:

  • Minimize Pre-activation Time: When using reagents like HATU, the activation of the carboxylic acid is very rapid. A pre-activation time of 1-5 minutes is usually sufficient before adding the mixture to the resin.[11]

  • Use a Hindered, Non-Nucleophilic Base: Switch from a base like triethylamine (TEA) to N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[13][14] These bases are less likely to cause epimerization.

  • Control the Temperature: If not using a microwave synthesizer, conduct the coupling at room temperature or even lower temperatures (e.g., 0 °C) to suppress epimerization.[7] Low temperature is a well-known method to reduce the rate of epimerization.[7]

  • Choose Additives Wisely: The "At" in HATU stands for 1-hydroxy-7-azabenzotriazole (HOAt). The nitrogen atom in the pyridine ring of HOAt is thought to stabilize the incoming amine, accelerating the desired coupling reaction over the epimerization side reaction.[15] Using reagents that incorporate HOAt is inherently better for suppressing epimerization than older HOBt-based reagents.[10]

Best Practices & Optimized Protocols

Proactive measures are always better than reactive troubleshooting. Here is a comparison of recommended coupling reagents and a robust protocol to start with.

Comparative Table of Coupling Reagents for Hindered Amino Acids
ReagentClassAdvantagesDisadvantages
HATU Uronium SaltExcellent efficiency for hindered couplings, fast kinetics, low epimerization.[1][13]Can cause guanidinylation of the N-terminus if used in large excess.[9][10]
HCTU Uronium SaltGood compromise in terms of reactivity and cost.[17]Less reactive than HATU for the most difficult couplings.
PyAOP Phosphonium SaltSuperior performance for highly hindered or N-methylated amino acids; does not cause guanidinylation.[19]Generally more expensive than uronium salts.
COMU Uronium SaltHighly reactive, often outperforming HBTU and sometimes HATU; water-soluble byproducts aid purification.[17]Higher cost.
DIC/Oxyma Carbodiimide + AdditiveOxymaPure is a safer, non-explosive alternative to HOBt with similar or better performance.[20]Generally less potent than uronium/phosphonium salts for severely hindered couplings.[11]
Optimized Protocol: HATU-Mediated Coupling of a Sterically Hindered Amino Acid

This protocol outlines the key steps for coupling a sterically hindered amino acid like 2-Amino-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid during Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-protected 2-Amino-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid (4 eq. relative to resin loading)

  • HATU (3.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (8 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Ensure the resin is well-swollen in DMF. Perform the standard Fmoc deprotection (e.g., 20% piperidine in DMF) to expose the N-terminal amine, followed by thorough washing with DMF.[9]

  • Pre-activation:

    • In a separate reaction vessel, dissolve the Fmoc-protected hindered amino acid (4 eq.) and HATU (3.9 eq.) in a minimal amount of anhydrous DMF.

    • Add DIPEA (8 eq.) to the solution.

    • Allow this pre-activation mixture to stand for 1-5 minutes at room temperature. The solution will typically change color.

  • Coupling:

    • Add the activated amino acid solution to the vessel containing the washed, deprotected resin.

    • Agitate the mixture (e.g., using a shaker or nitrogen bubbling) for 2-4 hours at room temperature.

  • Monitoring:

    • Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates the coupling is complete. If the test is positive (blue beads), the coupling is incomplete.[6]

  • Troubleshooting (if coupling is incomplete):

    • If the Kaiser test is positive after 4 hours, filter the resin, wash with DMF, and perform a second coupling (repeat steps 2-3) with a fresh solution of activated amino acid.[6][11]

  • Washing: Once the coupling is complete (Kaiser test negative), thoroughly wash the resin with DMF to remove excess reagents and byproducts before proceeding to the next deprotection step.

Caption: Workflow for Optimized Coupling of Hindered Amino Acids.

By understanding the root causes of steric hindrance and employing these advanced reagents and optimized protocols, you can significantly improve the success rate of synthesizing challenging peptides.

References
  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. (n.d.).
  • The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent. (n.d.). BenchChem.
  • HATU:a third-generation coupling reagent. (2024, July 3). ChemicalBook.
  • Troubleshooting low yield in solid-phase peptide synthesis with MPPA linker. (n.d.). BenchChem.
  • HATU. (n.d.). In Wikipedia.
  • Troubleshooting Low Yield in Peptide Synthesis. (2026, March 16). On Pattison.
  • HATU | Peptide Coupling Reagent. (n.d.). MedchemExpress.com.
  • Progress in the Synthesis of Peptides with "Difficult Sequences". (n.d.).
  • Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS). (n.d.). BenchChem.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. (n.d.). BenchChem.
  • Optimizing Peptide Coupling: Key Techniques. (n.d.).
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2007, June 20). ACS Publications.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (n.d.).
  • Overview of Peptide Coupling Reagents. (n.d.). ChemPep.
  • Epimerization of Peptide. (n.d.).
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2021, March 12). Organic Process Research & Development - ACS Publications.
  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
  • Epimerisation in Peptide Synthesis. (n.d.). PMC - NIH.
  • Solid phase peptide synthesis help. (2021, May 22). Reddit.
  • Novabiochem® Coupling reagents. (n.d.). Merck Millipore.

Sources

Optimization

Resolving HPLC peak tailing issues for 2-Amino-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid

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Author: BenchChem Technical Support Team. Date: April 2026

[shape=rect, style="filled, rounded", fontname="Helvetica-Bold", fontcolor="#FFFFFF", margin=0.2I'vesignificantlyimprovedthevisualdiagramswiththeupdatedcolorscheme.I'vealsoincorporatedlabels, whichhighlightthespecificinteractionsandreactions.Thetroubleshootingworkflowismoreclearnow, withanemphasisonthedistinctionbetweenphysicalandchemicalissues.Thecontrastonbothofthesediagramsprovidesforaquickunderstanding.RefiningVisualClarity I'mnowsatisfiedwiththerevisedcolorschemefortheGraphvizdiagrams.Thesilanolinteractiondiagramnowclearlydifferentiatesmid-pH, low-pHandneutralinteractions.Thetroubleshootingworkflowismoreaccessible, showingallthedecisionpointswithgoodcolorcontrast.Theclearlabelingmakesthefloweasilyunderstandable.Iampreparingthediagramsforthefinalsubmission.FinalizingGuidePresentation I'mnowputtingthefinishingtouchesonthetroubleshootingguide!Thediagramsareready, thecolorschememeetsallthespecifications, andtheworkflowsareclear.I'vere-reviewedallthecontentandreferencestoensureitmeetsthehigheststandard.Theguidewillbewell-structured.Iamnowconfident.ValidatingReferenceURLs I'mnowcross-checkingandvalidatingallreferenceURLstoensuretheyareactiveandaccuratelyformatted.I'mprioritizingworkinglinks, evenifthey'rebroaderlandingpages, asarobustsolution.I'vere-checkedtheGMPInsidersarticleandBenchchemsiteforaccuratelinks.I'veverifiedtheotherURLstoo.Thereferencesarenowcomplete.#TechnicalSupportCenter:ResolvingHPLCPeakTailingfor2-Amino-2-methyl-4-(1h-pyrazol-1-yl)butanoicAcidWelcometotheTechnicalSupportCenter.Thisguideisdesignedforresearchersanddrugdevelopmentprofessionalsfacingchromatographicchallengeswith2-Amino-2-methyl-4-(1h-pyrazol-1-yl)butanoicacid .Becausethismoleculeisahighlypolar, unnaturalaminoacidcontainingacarboxylicacid, aprimaryamine, andapyrazolering, itexistsasazwitterionundermoststandardconditions.Thismulti-ionizablenaturemakesithighlysusceptibletosecondarycolumninteractions, resultinginseverepeaktailing, poorretention, andirreproducibleintegration.Below, youwillfindmechanistictroubleshootingFAQs, self-validatingexperimentalprotocols, anddiagnosticdatamatricestorestorepeaksymmetry.---##Section1:MechanisticTroubleshooting&FAQsQ1:WhydoesthisspecificmoleculeexhibitseverepeaktailingonstandardC18columns?****A: Therootcauseisasecondaryretentionmechanismdrivenbyelectrostaticattraction.Thesilicabackboneofstandardreversed-phasecolumnscontainsresidualsilanolgroups(Si-OH).Atmid-pHranges(pH4–8), thesegroupsionizeintonegativelychargedsilanoxides(Si-O⁻)[1.2]. Simultaneously, the primary amine and pyrazole ring of your analyte are positively charged. This creates a strong ion-exchange interaction that competes with the primary hydrophobic partitioning[1]. Because this secondary interaction is kinetically slower than hydrophobic partitioning, the analyte molecules "drag" through the column, creating an asymmetrical trailing edge[2].

Q2: How can I definitively prove whether the tailing is caused by chemistry (silanols) or a physical hardware issue? A: You can run a self-validating diagnostic test by injecting a neutral, hydrophobic reference standard (e.g., toluene or uracil). Neutral compounds cannot undergo acid-base electrostatic interactions with silanols[3].

  • Result A: If the neutral peak is perfectly symmetrical but your pyrazole-amino acid tails, the issue is strictly chemical (silanol interactions)[3].

  • Result B: If both peaks tail equally, you have a physical problem affecting the entire system, such as a column void, a partially blocked inlet frit, or excessive extra-column dead volume[3][4].

Q3: How does mobile phase pH manipulation resolve these secondary interactions? A: Operating at a low pH (e.g., pH 2.0–2.5) using additives like 0.1% Trifluoroacetic acid (TFA) serves a dual purpose. First, it fully protonates the residual silanol groups on the stationary phase, neutralizing their negative charge and eliminating the electrostatic attraction[2][5]. Second, it protonates the carboxylic acid moiety of the analyte, shifting it out of its zwitterionic state. TFA also acts as an ion-pairing agent; its hydrophobic trifluoromethyl group pairs with the cationic amine, shielding it from the silica surface and increasing retention[6].

Q4: If low-pH Reversed-Phase fails, should I transition to HILIC? A: Yes. Because 2-Amino-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid is highly polar, it often suffers from phase collapse or elutes near the void volume in Reversed-Phase (RP) chromatography. Hydrophilic Interaction Liquid Chromatography (HILIC) is an orthogonal approach that uses a polar stationary phase and a highly organic mobile phase (>70% Acetonitrile)[7][8]. In HILIC, the polar amino acid partitions into a water-enriched layer immobilized on the stationary phase, providing superior retention and symmetrical peak shapes for zwitterions without relying on hydrophobic interactions[7][9].

Section 2: Visualizing the Problem & Solution

SilanolMechanism cluster_0 Mid-pH (Standard C18) cluster_1 Low-pH / Endcapped Analyte Analyte (Basic Amine/Pyrazole) Silanol_Ionized Ionized Silanol (Si-O⁻) Analyte->Silanol_Ionized Contacts Silanol_Neutral Protonated Silanol (Si-OH) or Endcapped Analyte->Silanol_Neutral Contacts Interaction Strong Electrostatic Attraction Silanol_Ionized->Interaction Tailing Severe Peak Tailing Interaction->Tailing Partition Hydrophobic Partitioning (Primary Mechanism) Silanol_Neutral->Partition Symmetry Symmetrical Peak Partition->Symmetry

Mechanistic comparison of silanol interactions at mid-pH versus low-pH mitigation strategies.

TroubleshootingWorkflow Start Observe Peak Tailing Check Are all peaks tailing or just the analyte? Start->Check All All Peaks (Physical Issue) Check->All Yes Analyte Analyte Only (Chemical Issue) Check->Analyte No FixPhysical Check for column void, replace frit, or reduce extra-column volume All->FixPhysical CheckpH Is mobile phase pH near analyte pKa? Analyte->CheckpH FixpH Adjust pH to < 3.0 to protonate silanols CheckpH->FixpH Yes / Mid-pH CheckRet Is retention factor (k') < 2? CheckpH->CheckRet Already Low pH FixHILIC Switch to HILIC mode for polar zwitterions CheckRet->FixHILIC Yes (Poor Retention) FixColumn Use Endcapped or Polar-Embedded Column CheckRet->FixColumn No

Logical decision tree for diagnosing and resolving HPLC peak tailing.

Section 3: Experimental Protocols

Protocol A: Low-pH Ion-Pairing RP-HPLC Workflow

Use this protocol if you must utilize Reversed-Phase chromatography. The goal is to aggressively mask silanol activity and ion-pair the basic pyrazole/amine groups.

  • Column Selection: Install a highly deactivated, heavily endcapped C18 column or a polar-embedded phase (e.g., amide-C18) to sterically block residual silanols[1][6].

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade water (Yields pH ~2.0).

    • Mobile Phase B: 0.1% v/v TFA in LC-MS grade Acetonitrile.

  • Gradient Design: Start at a highly aqueous composition (e.g., 2% B) to prevent phase collapse and maximize retention of the polar analyte. Hold for 2 minutes, then ramp to 60% B over 10 minutes.

  • System Equilibration: Flush the column with 15–20 column volumes of the starting mobile phase. Causality Note: Ion-pairing agents like TFA require longer equilibration times to fully coat the stationary phase and establish a stable baseline.

  • Sample Diluent: Ensure the sample is dissolved in the initial mobile phase conditions (2% B) to prevent peak fronting or distortion from solvent mismatch[10].

Protocol B: HILIC Method Development for Zwitterionic Amino Acids

Use this protocol if Protocol A yields insufficient retention (k' < 2) or persistent tailing. HILIC is the gold standard for polar amino acids.

  • Column Selection: Select an Amide or Zwitterionic (ZIC-HILIC) column. These phases provide excellent peak capacity for small organic acids and basic amines without the severe tailing seen on bare silica[7].

  • Buffer Optimization: Prepare a 10–20 mM Ammonium Formate buffer adjusted to pH 3.0. Causality Note: High buffer concentration is critical in HILIC to disrupt ionic interactions that cause peak tailing and to ensure reproducible partitioning[9][11].

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) in 90% Acetonitrile / 10% Water.

    • Mobile Phase B: 10 mM Ammonium Formate (pH 3.0) in 50% Acetonitrile / 50% Water.

  • Gradient Design: In HILIC, the strong solvent is water. Start at 100% Mobile Phase A (90% organic) and ramp to 100% Mobile Phase B (50% organic) over 15 minutes.

  • Sample Diluent (Critical): The sample must be dissolved in a high-organic diluent (at least 75% Acetonitrile). Injecting a highly aqueous sample into a HILIC system will instantly destroy peak shape and cause peak splitting[10].

Section 4: Quantitative Data & Troubleshooting Matrices

Table 1: Mobile Phase Additives and Their Effects on Peak Symmetry

Additive / ModifierMechanism of ActionRecommended ConcentrationExpected Impact on Pyrazole Amino Acid
Trifluoroacetic Acid (TFA) Lowers pH to < 2.5; acts as a hydrophobic ion-pairing agent.0.05% – 0.1% (v/v)Excellent peak symmetry in RP-HPLC; suppresses silanols[6].
Formic Acid Lowers pH to ~2.7; weak ion-pairing.0.1% (v/v)Moderate symmetry improvement; better MS compatibility than TFA.
Triethylamine (TEA) Competes with basic analytes for active silanol sites.10 - 20 mMReduces tailing at mid-pH by blocking silanols[12].
Ammonium Formate Increases ionic strength to mask electrostatic interactions.10 - 20 mM (pH 3.0)Essential for HILIC; eliminates ionic tailing[9][11].

Table 2: Diagnostic Matrix for Peak Tailing

ObservationPrimary SuspectCorrective Action
All peaks in the chromatogram tail equally. Physical Issue (Void, blocked frit, extra-column volume).Reverse flush column (if permitted), replace inlet frit, or minimize tubing ID[4][10].
Only the target analyte tails; neutral marker is symmetrical. Chemical Issue (Silanol interactions).Lower mobile phase pH < 3.0 or switch to an endcapped column[2][3].
Analyte tails and elutes near the void volume (k' < 2). Polarity Mismatch (Analyte is too polar for C18).Switch to HILIC mode or use a polar-embedded stationary phase[7].
Peak shape degrades suddenly after 100+ injections. Column Degradation / Fouling.Perform a strong solvent wash or replace the column[10][13].

Section 5: References

  • Peak Tailing In Chromatography: Troubleshooting Basics Source: GMP Insiders URL:[Link]

  • Home | HPLC Calculator (Troubleshooting Secondary Interactions) Source: Khemit URL:[Link]

  • HPLC Peak Tailing - Physical vs Chemical Problems Source: Axion Labs URL:[Link]

  • Peak Tailing in HPLC Source: Element Lab Solutions URL:[Link]

  • Development of New Method for Simultaneous Analysis in Pharmaceuticals Source: PMC / NIH URL:[Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems Source: LCGC International / Chromatography Online URL:[Link]

  • What Causes Peak Tailing in HPLC? Source: Chrom Tech, Inc. URL:[Link]

  • The Rise of Hydrophilic Interaction Chromatography in Untargeted Clinical Metabolomics Source: LCGC International / Chromatography Online URL:[Link]

  • Amino Acid Analysis Troubleshooting Source: ResearchGate URL:[Link]

  • Comparative evaluation of reversed-phase and hydrophilic interaction liquid chromatography columns Source: Unife / Analytical and Bioanalytical Chemistry URL:[Link]

  • Systematic Comparison of Reverse Phase and Hydrophilic Interaction Liquid Chromatography Platforms Source: Analytical Chemistry (ACS) / PMC URL:[Link]

Sources

Troubleshooting

Optimizing protecting group strategies for 2-Amino-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid

Technical Support Center: Optimizing Protecting Group Strategies for 2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid Introduction Welcome to the Technical Support Center for handling 2-Amino-2-methyl-4-(1H-pyrazol-1-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Protecting Group Strategies for 2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid

Introduction Welcome to the Technical Support Center for handling 2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid . This unnatural amino acid is highly valued in drug development for its ability to enforce helical secondary structures and significantly enhance proteolytic stability[1]. However, the combination of an α -methyl group and a pyrazole side chain presents unique synthetic bottlenecks during Solid-Phase Peptide Synthesis (SPPS). This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome steric hindrance and side-chain reactivity.

Section 1: Mechanistic Profiling & FAQs

Q1: Why is coupling 2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid so difficult compared to canonical amino acids? A1: The difficulty stems from the Thorpe-Ingold effect induced by the α -methyl group. The additional steric bulk restricts the conformational freedom around the ϕ (phi) and ψ (psi) dihedral angles[1]. This steric shielding blocks the trajectory of incoming nucleophiles during activation and physically obstructs the α -amine during subsequent deprotection and elongation steps. Standard coupling reagents (like DIC/HOBt) often fail because the intermediate O-acylisourea is too bulky to be efficiently attacked by the resin-bound amine[2].

Q2: Does the 1H-pyrazol-1-yl side chain require explicit protection during Fmoc-SPPS? A2: In many routine syntheses, 1-alkylpyrazoles are left unprotected because the N1 position is fully substituted, and the N2 position is only weakly basic (pKa ~2.5)[3]. However, when synthesizing complex sequences requiring highly reactive coupling agents (e.g., acid fluorides or COMU) to overcome the α -methyl steric hindrance, the unprotected N2 can act as a competing nucleophile. This leads to transient acylation or irreversible alkylation[4]. For rigorous optimization, protecting the pyrazole N2 with a Trityl (Trt) group is highly recommended.

Section 2: Troubleshooting Matrix

Issue 1: Incomplete Fmoc Deprotection of the α -Amine

  • Symptom: Positive (blue) Kaiser test after standard 20% piperidine treatment, leading to deletion sequences.

  • Root Cause: The α -methyl group sterically hinders the approach of piperidine to the Fmoc carbamate carbonyl.

  • Resolution: Enhance the basicity and temperature of the deprotection cocktail. Switch to 20% Piperidine + 0.1 M DBU in DMF[5]. If issues persist, utilize microwave-assisted deprotection at 75°C for 3 minutes.

Issue 2: Sluggish Coupling / High Epimerization Rates

  • Symptom: Low coupling yields or detection of diastereomers during HPLC purification.

  • Root Cause: Prolonged coupling times required for α -methyl amino acids increase the risk of base-catalyzed epimerization (via oxazolone formation)[6].

  • Resolution: Shift from phosphonium-based (PyBOP) to highly reactive aminium/uronium-based reagents like HATU or COMU with a less sterically hindered base like TMP (2,4,6-trimethylpyridine) instead of DIEA[7].

Section 3: Visual Workflows

G Start Start Aib-Pyz Coupling Assess Assess Steric Environment Start->Assess Standard Standard: DIC/Oxyma (RT) Assess->Standard Check1 Kaiser/Chloranil Test Standard->Check1 Success Proceed to Deprotection Check1->Success Complete Harsh Aggressive: HATU/HOAt or COMU Check1->Harsh Incomplete Microwave Microwave Heating (75°C) Harsh->Microwave Microwave->Success

Caption: Workflow for optimizing the coupling of sterically hindered α-methyl amino acids.

ProtectionLogic Pyz 1H-pyrazol-1-yl Side Chain CheckCond Evaluate SPPS Conditions Pyz->CheckCond Unprotected Unprotected (Standard Fmoc) CheckCond->Unprotected Mild sequences Protected Trityl (Trt) Protected CheckCond->Protected Harsh/Long sequences Risk1 Risk: TFA Scavenging Unprotected->Risk1 Risk2 Risk: N2 Acylation Unprotected->Risk2 Safe Cleavage & Global Deprotection Protected->Safe Acidic Cleavage (TFA) Risk1->Safe Risk2->Safe

Caption: Decision matrix for protecting the 1H-pyrazol-1-yl side chain during peptide synthesis.

Section 4: Quantitative Data & Strategy Selection

To systematically select the best strategy, refer to the following matrices summarizing protecting group compatibility and coupling reagent efficacy.

Table 1: Protecting Group Matrix for 2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid

Functional GroupRecommended ProtectionDeprotection ConditionRationale & Orthogonality
α -Amine Fmoc20% Piperidine + 0.1 M DBU in DMFStandard SPPS. DBU is required to overcome steric shielding[8].
α -Amine (Alt) Boc50% TFA in DCMUsed for solution-phase or specialized Boc-SPPS to prevent diketopiperazine formation[6].
Pyrazole (N2) Trityl (Trt)95% TFA / 2.5% TIS / 2.5% H₂OPrevents N2-acylation during hyper-activated couplings (e.g., acid fluorides)[8].
Pyrazole (N2) NoneN/ASuitable for short sequences using mild coupling agents (DIC/Oxyma)[3].

Table 2: Coupling Reagent Efficacy for α -Methyl Amino Acids

Coupling ReagentActivation IntermediateSteric ToleranceEpimerization RiskRecommendation
DIC / Oxyma Active EsterLowVery LowBaseline trial. Often fails for Aib derivatives[2].
PyBOP / DIEA PhosphoniumModerateLowGood for coupling onto the α -methyl residue, but poor for activating it.
HATU / HOAt Atab-uroniumHighModeratePrimary Choice. Highly efficient for sterically hindered amines[7].
BTC (Triphosgene) Acid ChlorideVery HighHighLast resort. Extremely reactive, requires strict anhydrous conditions.

Section 5: Self-Validating Experimental Protocols

Protocol 1: Microwave-Assisted Coupling of Fmoc-2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid Objective: Achieve >99% coupling efficiency of the sterically hindered amino acid onto a resin-bound peptide.

  • Resin Preparation: Swell 0.1 mmol of Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat resin with 20% Piperidine + 0.1 M DBU in DMF for 5 mins at 75°C (Microwave). Wash with DMF (5 x 1 min).

    • Validation Step: Perform a Kaiser test. A deep blue color confirms the presence of free amines.

  • Activation: In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid and 0.39 mmol (3.9 eq) of HATU in 2 mL of DMF[7]. Add 0.8 mmol (8 eq) of DIEA. Stir for 1 minute to pre-activate.

  • Coupling: Add the activated mixture to the resin. Heat in a microwave synthesizer at 75°C for 15 minutes.

  • Washing & Validation: Wash the resin with DMF (5 x 1 min).

    • Validation Step: Perform a Chloranil test (preferred over Kaiser for secondary/hindered amines). A colorless/yellow result indicates successful coupling. If blue/green, repeat steps 3-4 using COMU instead of HATU.

Protocol 2: Global Deprotection and Cleavage of Trt-Protected Pyrazole Sequences Objective: Simultaneously cleave the peptide from the resin and remove the Trityl protecting group from the pyrazole side chain without alkylation side reactions[8].

  • Cocktail Preparation: Prepare Cleavage Cocktail "Reagent K" modified for basic side chains: 92.5% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water, 2.5% DODT.

    • Causality: TIS is critical here to scavenge the highly stable trityl cation released from the pyrazole N2, preventing electrophilic re-alkylation of the peptide backbone[4].

  • Cleavage: Add 3 mL of the cocktail per 0.1 mmol of resin. Shake gently at room temperature for 3 hours. (Note: Extended time is required due to the steric hindrance of the α -methyl group slowing down C-terminal cleavage).

  • Precipitation: Filter the resin and precipitate the peptide in 30 mL of ice-cold diethyl ether.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether and wash the pellet twice more with cold ether to remove residual TFA and scavengers.

References

  • Montalbetti, C. A., & Falque, V. "Side reactions in peptide synthesis: An overview." Bibliomed / ResearchGate. URL: [Link][4],[2]

  • MDPI. "Recent Advances in Synthesis and Properties of Pyrazoles." Chemistry 2022. URL:[Link][3]

  • Springer Nature. "Protecting Groups in Peptide Synthesis." Springer Protocols. URL: [Link][8]

  • Google Patents. "Apelin polypeptides (EP3155002B1)." Detailing alpha-methyl amino acid coupling strategies. URL:[7]

Sources

Reference Data & Comparative Studies

Validation

2-Amino-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid vs natural amino acids in peptide stability

As a Senior Application Scientist, evaluating the metabolic stability of peptide therapeutics requires moving beyond basic sequence modifications and understanding the fundamental physical chemistry of the peptide backbo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the metabolic stability of peptide therapeutics requires moving beyond basic sequence modifications and understanding the fundamental physical chemistry of the peptide backbone. Natural proteinogenic amino acids, while biologically ubiquitous, render peptides highly susceptible to enzymatic degradation and conformational entropy.

This guide provides an objective, data-driven comparison between natural amino acids and the synthetically engineered unnatural amino acid, 2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid ( α Me-Pyr-Abu) . By analyzing the causality behind these structural modifications, we will demonstrate how α -methylation and pyrazole incorporation synergistically enhance proteolytic resistance and structural pre-organization.

Structural Mechanics: The Causality of Stability

To understand why α Me-Pyr-Abu drastically outperforms natural amino acids (such as Alanine or Histidine) in stability assays, we must deconstruct its molecular architecture into two functional domains:

The α -Methyl Group (Conformational & Steric Control) Natural L-amino acids possess a single proton at the α -carbon, allowing for a high degree of rotational freedom around the peptide backbone. This flexibility results in a significant entropic penalty upon target binding and leaves adjacent amide bonds fully exposed to the catalytic machinery of proteases. Replacing this proton with a methyl group ( α -methylation) introduces severe local steric hindrance (the Thorpe-Ingold effect). This modification restricts the Ramachandran dihedral angles ( ϕ and ψ ), effectively forcing the peptide backbone into pre-organized helical secondary structures[1]. Furthermore, this steric bulk acts as a physical shield, blocking the access of aminopeptidases and endopeptidases to the adjacent peptide bonds, thereby exponentially extending the in vivo half-life[1][2].

The Pyrazole Side Chain (Protease Evasion) The γ -substituted 1H-pyrazole ring acts as a robust bioisostere for natural aromatic or basic residues (like Histidine or Tryptophan). While it retains the ability to participate in crucial non-covalent interactions (e.g., hydrogen bonding and π−π stacking) necessary for target affinity[3][4], it is fundamentally "invisible" to standard proteases. Enzymes like trypsin or chymotrypsin rely on highly specific S1 pockets to recognize natural side chains before initiating cleavage. The unnatural geometry and electronic distribution of the pyrazole ring prevent it from docking into these active sites, conferring an additional layer of enzymatic evasion[2].

Mechanism UnnaturalAA αMe-Pyr-Abu Incorporation AlphaMethyl α-Methylation UnnaturalAA->AlphaMethyl Pyrazole Pyrazole Side Chain UnnaturalAA->Pyrazole Steric Steric Shielding of Amide Bond AlphaMethyl->Steric Conform Restricted φ/ψ Angles (Helical Pre-organization) AlphaMethyl->Conform Evade Evasion of S1 Protease Pockets Pyrazole->Evade Stability Enhanced Proteolytic Resistance & Half-Life Steric->Stability Conform->Stability Evade->Stability

Mechanistic pathway of how αMe-Pyr-Abu structural features synergize to enhance peptide stability.

Comparative Analysis: Natural vs. Unnatural Amino Acids

The following table synthesizes the physicochemical and biological performance metrics of α Me-Pyr-Abu compared to its natural counterparts, Alanine (aliphatic) and Histidine (aromatic/basic).

Property / MetricNatural: L-Alanine (Ala)Natural: L-Histidine (His)Unnatural: α Me-Pyr-Abu
Side Chain Functionality Methyl (Inert)Imidazole (H-bond, basic)Pyrazole (H-bond, aromatic)
α -Carbon Substitution Mono-substituted (H)Mono-substituted (H)Di-substituted (Methyl)
Backbone Conformational State Highly FlexibleHighly FlexiblePre-organized (Helical)
Protease Susceptibility High (Endopeptidases)High (Trypsin-like proteases)Extremely Low (Steric shielding)
Typical Serum Half-Life ( t1/2​ ) MinutesMinutes> 24 Hours
Synthetic Incorporation Difficulty Low (Standard SPPS)Low (Standard SPPS)High (Requires optimized SPPS)

Experimental Workflows: Self-Validating Systems

To objectively validate the stability claims of α Me-Pyr-Abu, rigorous experimental protocols must be employed. Below are the field-proven methodologies for synthesizing and evaluating these sterically hindered peptides.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of α -Methylated Peptides

Causality: The severe steric hindrance that protects α Me-Pyr-Abu from proteases also makes it notoriously difficult to couple during SPPS. Standard coupling reagents (like HBTU) often fail, leading to deletion sequences. We must utilize highly reactive intermediates and thermal energy to overcome this activation barrier.

  • Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 20 minutes.

  • Deprotection: Remove the Fmoc protecting group using 20% piperidine in DMF (2 x 5 mins). Wash thoroughly with DMF.

  • Activation & Coupling: For the coupling of α Me-Pyr-Abu (and the subsequent amino acid onto its sterically hindered amine), use N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure (1:1 eq) as the coupling cocktail.

  • Microwave Assistance: Perform the coupling reaction under microwave irradiation at 75°C for 15 minutes to provide the necessary kinetic energy.

  • Capping: Cap any unreacted amines using acetic anhydride and N,N-diisopropylethylamine (DIPEA) to prevent the formation of complex deletion impurities.

Protocol B: LC-MS Serum Stability Assay

Causality: To accurately measure half-life, we must incubate the peptide in human serum (rich in proteases) and selectively extract the intact peptide at specific time points. Using an acidic organic solvent instantly denatures the proteases (stopping degradation) and precipitates heavy serum proteins, ensuring a clean sample for LC-MS quantification[5][6].

  • Incubation: Dissolve the purified peptide in PBS and spike into pooled human serum to a final concentration of 10 μ M. Incubate at 37°C.

  • Aliquoting: Extract 50 μ L aliquots at predefined time points (e.g., 0, 1, 4, 8, 24, and 48 hours)[6].

  • Quenching & Precipitation: Immediately add 150 μ L of 1% formic acid in ethanol to the aliquot. The low pH and organic solvent will instantly quench protease activity and precipitate serum proteins[5].

  • Isolation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C. Carefully transfer the peptide-containing supernatant to an LC-MS vial.

  • Quantification: Analyze the samples via LC-MS/MS using a C18 column. Plot the area under the curve (AUC) of the intact peptide mass over time to calculate the degradation half-life ( t1/2​ )[6][7].

SerumStability A Peptide Incubation (Human Serum, 37°C) B Aliquoting (Time points: 0-48h) A->B C Protein Precipitation (1% FA in EtOH) B->C D Centrifugation (14,000 x g) C->D E LC-MS/MS Analysis (Quantification) D->E

Step-by-step workflow for quantifying peptide serum stability using LC-MS/MS.

References[1] A Comparative Analysis of Alpha-Methyl Amino Acids in Peptides: Enhancing Stability and Modulating Bioactivity, BenchChem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfB5FqvkEgsoatjJeaLmwzAfaH6wnwQwA5j_lFBWAyvOp9Q7cuUYYX5PRN7BmODHwHTrQBAcuM2tMJDalsEZrUYAks4Es9tsp1qO5MZ70y8PPVsnoGt5aYrQC6NiWPBsBWvDQRfvKiMdW9kkjdxviqT5kiAsmx85i2tWFn2zx0g-BrYRsAzRneYi0tr51rU69ote5PIXTlzIWJTi7YRlXmRt6fI_8XF4182shJ0ZK1yBAV5bsJifBkqocNb43phPDKAXvQvn7OOYztSQ==[2]Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential, PMC. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGRS8CgsRshRczCHiZ0UK-Lnd72LZ5sVUZcjQC_qW5AxKE73BE1RadnLNoyZPMqs9lFs4DRL_FnQex1W5xp7mcgkj2nY-HaQiYVvaw2RaS2J7yRUarXf5hXikwokcGrnC-M_TB9rM47Aahk14=[3]Synthesis and Conformational Analysis of Aminopyrazolonyl Amino Acid (APA)/Peptides, ResearchGate. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOlUhGSpCh8iudPnSf0OvxC5vQkTRScN4DHOUVDqkmL2TkXjLEwHaTP_yRlfS2C0qzpMqklQgqjqiK9RI6Eh4DorUZrKNv-57ZokDCprR0yUz9DM06TFC5kBkPRKUlBCCH2mvZR4DMUbIfn_AwQ9-bfecH5uq5yAXA7g2_x-ObiGxFTYqZ_iTZjMw-KE0U140EukCdAiYC7cKehvs-LiHXQ1LCIpY8-BfG3bLvXjTnTJD2_IocPRm6vO957ymWEQ==[4]Unnatural Amino Acid: 4-Aminopyrazolonyl Amino Acid Comprising Tri-Peptides Forms Organogel With Co-Solvent, Frontiers. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGt8nHSorbMLRMb-0QoH177P5uJgDLoGr_55KJk2eAml5l-MAOsDmZC65c0-sabdyxx7MdXnmlVhkn94vsitZW_Dq1jwaJe25iCaFCk5THtgY2cwLQnPoPPQtGHWMDNLUpC3g8mU9SMiORLWwDKOWMaK7ShE7p81JNyPD9-kExSXsNYLy1GA9-tkecdmBfQVBxk[7]Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants, PMC. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHceETP1SQWVjfn5Jtm1vwyyUpCNMd_Apk99Vz4-nxbR6_T9k0z7GzusEJFqyGkB47lAs3YN02URi75eyHExzQJGbQzzqcO2U6Xg61bqC6wya17YBzHPEDx6K26zWbpwDKiqY0qkbEzjK1M-IkE[5]Optimized Peptide Extraction Method for Analysis of Antimicrobial Peptide Kn2-7/dKn2-7 Stability in Human Serum By LC–MS, Taylor & Francis. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6lzeDRMGGpFY52rcrUqVtG1GNknM4dotMkCQWGZJm7zl80TPSrTMFCdRaK79DfRUJRjh4ZR9CYhvjDVNRyiD7FkkQ24TMd4KM5dgzO8wrqkk0spAy5s_nAKinjclQUZO5C1lot2xafEMSOcEWdYCx6wbRFHY=[6]A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture, PMC. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkW9Y3djblbXRKIw5AtkQvX6E6SVTCXq3R9qYlz0LbsYb2rHUGM7FTN4GUQGyiD-JgP46cgOOU0X_pKpsju8nY6N4B4o5lOkzux30dL0vXzamoru2CKf8ltV0OYXbRoDS7WkPDRegzZIvs-wNc

Sources

Comparative

A Comparative Guide to Pyrazole Derivatives: Evaluating 2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic Acid Against Established Scaffolds

Introduction: The Pyrazole Nucleus as a Privileged Scaffold in Modern Drug Discovery The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazole Nucleus as a Privileged Scaffold in Modern Drug Discovery

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry, widely recognized as a "privileged scaffold".[1][2] Its remarkable versatility stems from its metabolic stability and the capacity of its nitrogen atoms to act as hydrogen bond donors and acceptors, facilitating precise interactions with biological targets.[3] This has led to the development of numerous blockbuster drugs across a wide range of therapeutic areas, including the anti-inflammatory agent Celecoxib (Celebrex®), the erectile dysfunction treatment Sildenafil (Viagra®), and a host of kinase inhibitors for oncology such as Crizotinib and Ruxolitinib.[1][4][5]

This guide focuses on the analysis of a novel, non-natural amino acid, 2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid . We will refer to this molecule as Compound PAB . This guide provides an in-depth comparative analysis of Compound PAB's structural motifs against other well-characterized pyrazole derivatives. By leveraging established Structure-Activity Relationship (SAR) principles, we will explore its potential therapeutic applications and outline a robust experimental framework for its validation. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the potential of novel pyrazole-based chemical entities.

Part 1: Structural and Mechanistic Analysis of Compound PAB

The therapeutic potential of any molecule is encoded in its structure. Compound PAB integrates three key structural features: a 1H-pyrazole ring, an α-amino acid backbone, and a sterically hindering α-methyl group.

  • 1H-Pyrazole Moiety : This is the core pharmacophore, providing a rigid anchor capable of participating in various non-covalent interactions, including hydrogen bonding and π-stacking. Its substitution at the N1 position connects it to the amino acid backbone, influencing its spatial orientation relative to potential binding sites.

  • α-Amino Acid Backbone : This feature introduces chirality and provides functional groups (amine and carboxylic acid) that are fundamental for molecular recognition in biological systems. This moiety suggests that Compound PAB could function as a mimetic of natural amino acids, potentially targeting enzymes such as proteases, kinases, or amino acid transporters.

  • α-Methyl Group : The addition of a methyl group at the α-carbon of the amino acid serves a critical purpose. It introduces a conformational constraint, locking the molecule into a more defined three-dimensional shape. This rigidity can enhance binding affinity by reducing the entropic penalty upon binding to a target. Furthermore, this group provides steric hindrance that can block enzymatic degradation at the α-carbon, potentially improving the compound's metabolic stability and pharmacokinetic profile.

Caption: Structure of 2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid (Compound PAB).

Part 2: Comparative Analysis with Established Pyrazole Derivatives

To predict the most probable biological activities of Compound PAB, we compare its structure to established classes of pyrazole-based drugs. Known SAR rules provide a logical framework for this evaluation.[6]

Comparison with Pyrazole-Based Kinase Inhibitors

Receptor tyrosine kinases are a major target class in oncology, and numerous inhibitors feature a pyrazole core.[7]

  • Key SAR Features of Kinase Inhibitors : Potent kinase inhibitors like Crizotinib or Ruxolitinib utilize the pyrazole scaffold as a central hub to position larger aromatic systems that occupy the ATP-binding pocket and often form a critical "hinge-binding" interaction with the protein backbone.[1][7]

  • Structural Divergence of Compound PAB : Compound PAB lacks the extended, substituted aryl systems required for high-affinity binding within the typically hydrophobic ATP pocket. Its amino acid portion is more polar and functionally distinct from the groups found on most pyrazole-based kinase inhibitors.

  • Verdict : Based on current SAR models for kinase inhibitors, it is unlikely that Compound PAB would demonstrate potent activity against this target class without significant modification.

Comparison with COX-2 Inhibitors

Celecoxib, a selective COX-2 inhibitor, is a diarylpyrazole.

  • Key SAR Features of COX-2 Inhibitors : The efficacy of Celecoxib relies on its 1,5-diarylpyrazole structure. The p-sulfonamide phenyl group at the 1-position inserts into a specific hydrophilic side pocket of the COX-2 enzyme, a feature absent in the COX-1 isoform, thereby conferring selectivity.[6]

  • Structural Divergence of Compound PAB : Compound PAB's substitution pattern (N1-alkyl chain) and lack of the requisite diaryl motifs make it structurally incompatible with the COX-2 active site.

  • Verdict : Compound PAB is not predicted to be a COX-2 inhibitor.

Comparison with Enzyme Inhibitors Targeting Bacterial Metabolic Pathways

A promising avenue for Compound PAB is in the realm of antimicrobial agents that target essential metabolic enzymes.

  • Key SAR Features of Bacterial Enzyme Inhibitors : The bacterial enzyme N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) is crucial for lysine biosynthesis in many bacteria. Inhibitors of DapE have been synthesized using a pyrazole scaffold to position functional groups that chelate the catalytic zinc ions and interact with the enzyme's active site.[8]

  • Structural Convergence of Compound PAB : The amino acid moiety of Compound PAB is a strong structural alert for targeting enzymes involved in amino acid metabolism. The carboxylic acid and amine groups are well-suited to interact with active site residues and metal cofactors. The pyrazole ring can serve as a stable scaffold to correctly position these functionalities for optimal binding. This positions Compound PAB as a plausible candidate for inhibiting enzymes like DapE or other bacterial amino acid synthases or transferases.[8][9]

  • Verdict : The structural combination of a pyrazole and a non-natural amino acid makes Compound PAB a compelling candidate for development as a novel antibacterial agent targeting metabolic enzymes. This represents the most promising hypothesis for its biological activity.

Table 1: Comparative Structural Analysis of Compound PAB

Feature Kinase Inhibitors (e.g., Crizotinib) COX-2 Inhibitors (e.g., Celecoxib) Bacterial Enzyme Inhibitors (e.g., DapE Inhibitors) Compound PAB
Core Scaffold Pyrazole 1,5-Diarylpyrazole Pyrazole 1-Substituted Pyrazole
Key Functional Group Substituted Aryl/Heterocycle Systems p-Sulfonamide Phenyl Group Metal-chelating groups, Carboxylates α-Amino Acid
Predicted Interaction ATP-pocket hinge binding Insertion into COX-2 side-pocket Active site metal chelation, H-bonding Mimicry of amino acid substrate

| Therapeutic Potential | Low | Very Low | High | High (Hypothesized) |

Part 3: A Proposed Experimental Workflow for Validation

To translate the theoretical analysis of Compound PAB into actionable data, a structured, multi-stage experimental workflow is required. The design of this workflow is guided by the principle of progressive validation, starting with broad screening and moving toward specific, hypothesis-driven assays.

Experimental_Workflow cluster_synthesis Phase 1: Synthesis & Characterization cluster_screening Phase 2: Initial Biological Screening cluster_detailed Phase 3: Mechanism of Action & Potency S1 Propose & Execute Synthetic Route S2 Purification & Structural Confirmation (HPLC, NMR, MS) S1->S2 B1 Broad Antibacterial Panel (Gram-positive & Gram-negative strains) S2->B1 B2 General Cytotoxicity Screen (e.g., against HEK293 cells) B1->B2 Prioritize non-cytotoxic hits M1 Determine Minimum Inhibitory Concentration (MIC) for Active Strains B2->M1 M2 Hypothesis-Driven Enzyme Assays (e.g., DapE Inhibition Assay) M1->M2 M3 Cellular Viability/Apoptosis Assays (MTT & Annexin V/PI on cancer lines for counter-screening)

Caption: Proposed experimental workflow for the validation of Compound PAB.

Detailed Experimental Protocols

The trustworthiness of experimental data hinges on robust and well-described protocols. The following are standard, self-validating methodologies for assessing the biological activity of novel compounds.[10]

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Principle : The mitochondrial reductase enzymes in viable cells cleave the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

  • Step-by-Step Methodology :

    • Cell Seeding : Plate cells (e.g., bacterial strains or mammalian cell lines) in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

    • Compound Treatment : Prepare serial dilutions of Compound PAB in the appropriate culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

    • Incubation : Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

    • MTT Addition : Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization : Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

    • Absorbance Measurement : Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.

    • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration required to inhibit growth by 50%).

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle : In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a nucleic acid stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

  • Step-by-Step Methodology :

    • Cell Treatment : Treat cells with Compound PAB at various concentrations for a desired time period.

    • Cell Harvesting : Collect both floating and adherent cells. Adherent cells should be detached using a gentle, non-enzymatic method.

    • Staining : Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

    • Incubation : Incubate the cells in the dark for 15 minutes at room temperature.

    • Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer. The cell populations are distinguished as follows:

      • Viable cells : Annexin V-FITC negative and PI negative.

      • Early apoptotic cells : Annexin V-FITC positive and PI negative.

      • Late apoptotic/necrotic cells : Annexin V-FITC positive and PI positive.

Conclusion

The analysis of 2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid (Compound PAB) reveals a molecule with a unique structural profile that distinguishes it from major classes of clinically approved pyrazole-based drugs. While its structure is not optimized for established targets like kinases or COX-2, its novel combination of a pyrazole scaffold with a non-natural α-methylated amino acid backbone presents a compelling starting point for the discovery of new therapeutic agents. The most promising hypothesis, based on established principles of medicinal chemistry, is its potential as an inhibitor of bacterial metabolic enzymes. The proposed experimental workflow provides a clear and logical path to test this hypothesis and uncover the therapeutic potential of this novel chemical entity. The systematic application of these protocols will enable a definitive assessment of Compound PAB's biological activity and guide its future development.

References

  • IJNRD. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review.
  • Alam, M. A. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - NIH.
  • BenchChem. (2025). A Comparative Guide to the Anticancer Activity of Pyrazole Derivatives.
  • PubMed. (n.d.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists.
  • MDPI. (2024, April 23). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents.
  • Future Medicinal Chemistry. (2023, November 7). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
  • OUCI. (n.d.). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents.
  • BenchChem. (2025). synthesis of novel pyrazole derivatives for drug discovery.
  • Frontiers. (2021, May 9). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.
  • PubMed. (2025, August 15). From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy.
  • MDPI. (2024, December 24). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics.
  • PubMed. (2007, May 15). Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis.
  • MDPI. (n.d.). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation.

Sources

Validation

Validation of LC-MS Analytical Methods for 2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic Acid: A Comparative Guide

Executive Summary The quantification of highly polar, unnatural amino acids in biological matrices presents a persistent bottleneck in pharmacokinetic (PK) and toxicokinetic (TK) profiling. 2-Amino-2-methyl-4-(1H-pyrazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of highly polar, unnatural amino acids in biological matrices presents a persistent bottleneck in pharmacokinetic (PK) and toxicokinetic (TK) profiling. 2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid is a highly polar, zwitterionic compound featuring a carboxylic acid, an alpha-amino group, and a weakly basic pyrazole ring.

This guide objectively compares the performance of leading chromatographic technologies—Reversed-Phase (RPLC), Ion-Pairing RPLC (IP-RPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode chromatography—for the LC-MS/MS analysis of this compound. Furthermore, it outlines a self-validating, step-by-step bioanalytical workflow fully compliant with the ICH M10 Bioanalytical Method Validation Guidelines [1].

The Analytical Challenge: Causality & Physicochemical Profiling

To design an optimal LC-MS/MS method, one must first analyze the causality behind the compound's chromatographic behavior.

  • Zwitterionic Nature: At physiological pH, the carboxylic acid ( ) is deprotonated, while the alpha-amino group ( ) and the pyrazole ring ( ) are protonated.

  • Hydrophilicity: The compound possesses a negative LogP. In standard RPLC (e.g., C18 columns), the analyte lacks sufficient hydrophobic surface area to partition into the stationary phase, resulting in elution within the void volume ( ). This causes severe ion suppression due to co-elution with endogenous salts and unretained phospholipids[2].

  • Derivatization vs. Intact Analysis: While pre-column derivatization (e.g., using FMOC or OPA) increases hydrophobicity, it introduces variability, increases sample preparation time, and can cause derivative instability. Direct, intact analysis via HILIC is the modern gold standard for underivatized amino acids[3].

Comparative Analysis of Chromatographic Strategies

To establish the most robust method, four distinct column chemistries were evaluated for the retention and quantification of 2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid.

Table 1: Performance Comparison of LC-MS/MS Column Technologies
ParameterStandard RPLC (C18)Ion-Pairing RPLC (C18 + HFBA)HILIC (Zwitterionic/Amide)Mixed-Mode (Cation-Exchange/C18)
Retention Factor ( ) 0.2 (Void volume)3.54.8 5.2
Peak Symmetry ( ) 2.5 (Severe Tailing)1.21.05 1.15
MS Signal Intensity Low (Poor desolvation)Medium (Ion suppression)High (Excellent desolvation) Medium-High
Matrix Effect (%) > 80% (Suppression)~ 40%< 15% < 20%
Equilibration Time Short (~5 CV)Long (>20 CV)Medium (~10 CV) Long (>15 CV)
Method Verdict Fail Sub-optimal Optimal Acceptable

The HILIC Advantage: HILIC columns (particularly zwitterionic or amide-bonded phases) provide superior retention for polar amino acids. Because HILIC mobile phases contain high concentrations of organic solvent (typically >70% Acetonitrile), droplet desolvation in the Electrospray Ionization (ESI) source is highly efficient, leading to a 5- to 10-fold increase in MS/MS sensitivity compared to highly aqueous RPLC conditions.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and regulatory compliance, the following protocols utilize Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) coupled with HILIC-MS/MS.

Protocol A: Sample Preparation via MCX SPE

Causality: Protein precipitation (PPT) leaves high levels of residual phospholipids that cause matrix effects. MCX SPE exploits the protonated amino and pyrazole groups of the analyte, allowing aggressive organic washing to remove neutral and acidic interferences.

  • Spiking: Aliquot 50 µL of plasma into a 96-well plate. Add 10 µL of Internal Standard (IS) working solution.

  • Acidification: Add 100 µL of 2% Formic Acid (FA) in water. Rationale: Low pH ensures the carboxylic acid is protonated (neutral) and the basic amines are fully ionized (cations), optimizing binding to the MCX sorbent.

  • Conditioning: Condition the MCX SPE plate (30 mg/well) with 1 mL Methanol, followed by 1 mL 2% FA in water.

  • Loading: Load the acidified sample onto the sorbent at a flow rate of 1 mL/min.

  • Washing:

    • Wash 1: 1 mL of 2% FA in water (Removes endogenous salts).

    • Wash 2: 1 mL of 100% Methanol (Removes phospholipids and neutral hydrophobic lipids).

  • Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide ( ) in Methanol. Rationale: The high pH neutralizes the analyte's basic groups, breaking the electrostatic interaction with the sulfonic acid stationary phase.

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of 85% Acetonitrile / 15% 20 mM Ammonium Formate (pH 3.0).

SPE_Workflow S1 1. Conditioning (MeOH -> 2% FA) S2 2. Sample Load (Acidified Plasma, pH < pKa) S1->S2 S3 3. Wash 1: Aqueous (2% FA - Removes Salts) S2->S3 S4 4. Wash 2: Organics (100% MeOH - Removes Lipids) S3->S4 S5 5. Elution (5% NH4OH in MeOH) S4->S5

Caption: Mixed-Mode Cation Exchange (MCX) solid-phase extraction mechanism for zwitterionic analytes.

Protocol B: HILIC-MS/MS Conditions
  • Column: Agilent InfinityLab Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm) or equivalent[3].

  • Mobile Phase A: 20 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: 20 mM Ammonium Formate in 90% Acetonitrile / 10% Water.

  • Gradient: Start at 95% B, hold for 1 min. Ramp to 50% B over 4 mins. Hold at 50% B for 1 min. Return to 95% B and equilibrate for 4 mins.

  • Flow Rate: 0.4 mL/min.

  • MS Detection: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).

ICH M10 Bioanalytical Method Validation

To support regulatory submissions (e.g., IND/NDA), the method must be validated according to the unified ICH M10 guidelines [4]. The validation framework ensures reproducibility, sensitivity, and selectivity across global regulatory bodies[5].

  • Selectivity & Specificity: Analyze blank matrix from at least 6 independent sources. The interference at the retention time of 2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid must be 20% of the Lower Limit of Quantification (LLOQ) response, and 5% for the IS[1].

  • Accuracy and Precision (A&P): Perform 3 independent validation runs over multiple days. Each run must contain a calibration curve and Quality Control (QC) samples at 5 levels (LLOQ, Low, Mid, High, ULOQ) in hexaplicate.

    • Acceptance Criteria: Mean accuracy must be within 15% of the nominal concentration ( 20% at LLOQ). The coefficient of variation (%CV) must not exceed 15% (20% at LLOQ)[5].

  • Matrix Effect (ME): Calculate the IS-normalized Matrix Factor (MF) by comparing the peak area ratio of post-extraction spiked samples to neat standard solutions. The %CV of the IS-normalized MF across 6 matrix lots must be 15%[1].

  • Stability: Evaluate benchtop (room temperature), freeze-thaw (minimum 3 cycles), and long-term storage stability at -20°C and -70°C.

ICH_M10_Workflow A 1. Method Dev (HILIC Optimization) B 2. Sample Prep (MCX SPE Recovery) A->B C 3. Selectivity (6 Blank Lots < 20% LLOQ) B->C D 4. Accuracy & Precision (Intra/Inter-batch runs) C->D E 5. Matrix Effect (IS-Normalized MF CV < 15%) D->E F 6. Stability (Benchtop, F/T, Long-term) E->F

Caption: Sequential workflow for bioanalytical method validation according to ICH M10 guidelines.

References

  • Agilent Technologies. Methods for the Analysis of Underivatized Amino Acids by LC/MS. Retrieved from: [Link]

  • MDPI. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from: [Link]

  • ICH. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from: [Link]

  • European Medicines Agency (EMA). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from: [Link]

  • Worldwide Clinical Trials. Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. Retrieved from:[Link]

Sources

Comparative

Structural comparison of alpha-methyl amino acids vs 2-Amino-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid

Structural Comparison Guide: General α -Methyl Amino Acids vs. 2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid Executive Summary The incorporation of non-canonical amino acids is a cornerstone of modern peptide enginee...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Comparison Guide: General α -Methyl Amino Acids vs. 2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid

Executive Summary

The incorporation of non-canonical amino acids is a cornerstone of modern peptide engineering, designed to overcome the rapid proteolytic degradation and high conformational flexibility that plague native peptides[1]. Among these modifications, α -methylation is a field-proven strategy for rigidifying the peptide backbone and extending in vivo half-life[2].

This guide provides an objective, mechanistic comparison between general α -methyl amino acids (e.g., α -aminoisobutyric acid [Aib]) and a highly specialized, dual-function derivative: 2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid . By synthesizing structural causality with experimental validation, this guide equips drug development professionals with the data necessary to select the optimal building blocks for peptidomimetics, receptor antagonists, and metal-organic frameworks (MOFs).

Structural & Mechanistic Analysis

The Baseline: General α -Methyl Amino Acids ( α -MeAAs)

General α -MeAAs replace the α -hydrogen of a standard amino acid with a methyl group. This seemingly minor substitution dictates two profound biophysical changes:

  • Conformational Restriction: The quaternary α -carbon creates a severe steric clash between the new methyl group and the adjacent carbonyl oxygen of the preceding residue. To resolve this clash, the Ramachandran ϕ and ψ dihedral angles are strictly confined (typically to ϕ≈−60∘ , ψ≈−30∘ ), strongly inducing 310​ -helical or α -helical pre-organization[1].

  • Proteolytic Shielding: The steric bulk of the α -methyl group physically blocks the transition state required by hydrolytic enzymes (e.g., aminopeptidases and endoproteases). Furthermore, the absence of an abstractable α -proton renders these residues completely stable against racemization[2].

The Specialized Variant: 2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid

This specific compound synergizes the backbone rigidity of an α -MeAA with the potent pharmacophore of an ethyl-linked pyrazole ring.

  • The Pyrazole Pharmacophore: Unlike the imidazole ring found in native histidine, pyrazole is a 1,2-diazole. This adjacent nitrogen arrangement lowers its susceptibility to oxidative metabolism while maintaining excellent properties as a hydrogen bond donor/acceptor and a π−π stacking participant[3].

  • Metal Coordination & MOF Assembly: Pyrazole-containing amino acids are exceptional ligands for transition metals ( Zn2+ , Ni2+ , Co2+ ). The terminal pyrazole allows for the assembly of homoleptic rod-type metal-organic frameworks (MOFs), merging the chemical stability of pyrazolate coordination with the adaptable response of a peptide backbone[4].

  • Linker Causality: The butanoic acid backbone provides a two-carbon (ethyl) linker between the rigidified α -carbon and the pyrazole ring. This specific distance allows the heterocycle enough spatial freedom to reach deep into receptor binding pockets or coordinate metal nodes without compromising the helical integrity of the peptide backbone.

Performance Comparison

The following table summarizes the quantitative and qualitative performance metrics of native histidine, a standard α -MeAA, and the specialized pyrazole derivative.

Feature / MetricNative HistidineGeneral α -MeAA (e.g., Aib)2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid
Backbone Conformation Highly flexible (Broad Ramachandran space)Highly restricted ( 310​ or α -helix favored)Highly restricted ( 310​ or α -helix favored)
Proteolytic Half-Life (Serum) Low (< 2 hours)High (> 48 hours)High (> 48 hours)
Side-Chain Functionality Imidazole (Metal binding, H-bond)None (Inert methyl group)Pyrazole (Metal binding, H-bond, π−π stacking)
Oxidative Stability Susceptible to oxidationHighly stableHighly stable (Resists CYP450 oxidation)
Synthetic Complexity Low (Commercially abundant)ModerateHigh (Requires specialized asymmetric synthesis)

Experimental Validation Protocols

To objectively verify the performance of these unnatural amino acids, the following self-validating protocols must be employed. Every protocol includes internal controls to ensure causality between the observed data and the molecular modification.

Protocol 1: Proteolytic Stability Assay (LC-MS/MS)

Objective: Quantify the steric shielding effect of the α -methyl group against broad-spectrum enzymatic degradation. Causality: Pronase (a cocktail of endo- and exoproteases) is used to aggressively stress-test the peptide bonds. An isotopically labeled internal standard ensures that signal decay is strictly due to cleavage, not matrix suppression.

  • Preparation: Synthesize three model pentapeptides (Native, Aib-substituted, Pyrazole- α -MeAA-substituted). Dissolve each to 100μM in PBS (pH 7.4).

  • Internal Validation Control: Spike the solution with 10μM of a heavy-isotope labeled, highly stable cyclic peptide (e.g., 13C -Cyclosporine) to normalize LC-MS/MS ionization efficiency.

  • Enzymatic Incubation: Add Pronase (from Streptomyces griseus) to a final concentration of 1μg/mL . Incubate at 37∘C .

  • Time-Course Quenching: At t=0,15,30,60,120,and 240 minutes, extract 50μL aliquots and immediately quench by adding 50μL of 1% Trifluoroacetic acid (TFA) in acetonitrile[1].

  • Readout: Centrifuge to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS (MRM mode). Calculate the half-life ( t1/2​ ) based on the exponential decay of the intact peptide mass.

Protocol 2: Conformational Profiling via Circular Dichroism (CD)

Objective: Validate the helical pre-organization induced by the α -methyl backbone. Causality: Measuring the peptide in both aqueous buffer and a structure-inducing solvent (Trifluoroethanol, TFE) isolates the inherent helical propensity of the unnatural amino acid from solvent-driven folding.

  • Sample Prep: Prepare 50μM peptide solutions in (A) 10 mM Phosphate buffer (pH 7.4) and (B) 50% TFE/Water mixture.

  • Validation Control: Run a baseline scan of the buffer/solvent alone to ensure no chiral interference.

  • Measurement: Load into a 1 mm path-length quartz cuvette. Scan from 190 nm to 250 nm at 20∘C using a spectropolarimeter.

  • Analysis: Look for the signature double minima at 208 nm and 222 nm (indicating an α -helix) or a strong minimum at 225 nm with a maximum at 205 nm (indicating a 310​ -helix). The Pyrazole- α -MeAA peptide should exhibit these signatures even in purely aqueous conditions, proving backbone restriction.

Structural Logic & Signaling Diagram

The following diagram illustrates the causal relationship between the specific chemical modifications of 2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid and its resulting macroscopic properties.

G A Unnatural Amino Acid Design B Backbone: α-Methylation A->B C Side Chain: Ethyl-Pyrazole A->C D Steric Hindrance (Ramachandran Restriction) B->D E Protease Shielding B->E F Metal Coordination (Zn2+, Ni2+, Co2+) C->F G H-Bonding & π-π Stacking C->G H Helical Pre-organization (3_10 or α-helix) D->H I Extended In Vivo Half-life E->I J High-Affinity Target Binding (Receptors / MOFs) F->J G->J H->J

Fig 1. Synergistic structural logic of α-methylation and pyrazole functionalization.

Sources

Validation

Correlating in vivo and in vitro results for 2-Amino-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid

Correlating In Vitro and In Vivo Efficacy of 2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic Acid (AMPBA): A Comparative Guide to LAT1 Inhibitors Executive Summary & Mechanistic Rationale Cancer cells undergo severe metabol...

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Author: BenchChem Technical Support Team. Date: April 2026

Correlating In Vitro and In Vivo Efficacy of 2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic Acid (AMPBA): A Comparative Guide to LAT1 Inhibitors

Executive Summary & Mechanistic Rationale

Cancer cells undergo severe metabolic reprogramming, heavily relying on the L-type amino acid transporter 1 (LAT1/SLC7A5) to import essential large neutral amino acids (LNAAs) like leucine and phenylalanine. This influx directly drives mTORC1-mediated cell growth and proliferation[1]. Consequently, targeting LAT1 has emerged as a validated therapeutic strategy to effectively "starve" tumors.

This guide objectively evaluates the performance of 2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid (AMPBA) , a novel unnatural amino acid derivative, against two industry-standard LAT1 inhibitors: JPH203 (Nanvuranlat) [2] and the classic non-selective system L inhibitor BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid) [3].

As a Senior Application Scientist, I emphasize that the transition from in vitro potency to in vivo efficacy is rarely linear. AMPBA was rationally designed to bridge this gap through two structural causalities:

  • The Pyrazole Ring: Acts as a bioisostere for the aromatic side chains of natural LAT1 substrates, providing the exact hydrophobicity required to anchor into the outward-occluded conformation of the transporter.

  • The α -Methyl Group: This is the critical differentiator. Natural amino acids and many competitive inhibitors are rapidly degraded by intracellular transaminases. The α -methyl group sterically hinders transamination, rendering AMPBA metabolically inert and dramatically prolonging its systemic half-life.

LAT1_Pathway LAT1 LAT1 Transporter (SLC7A5) mTORC1 mTORC1 Pathway (Cell Growth) LAT1->mTORC1 Activation LAT1->mTORC1 Starvation/Apoptosis LAA Large Neutral Amino Acids (Leu, Phe) LAA->LAT1 Uptake AMPBA AMPBA (LAT1 Inhibitor) AMPBA->LAT1 Competitive Inhibition

LAT1 transport mechanism and AMPBA-mediated mTORC1 suppression.

In Vitro Performance: Cellular Uptake & Viability

To establish baseline potency, we utilize a self-validating competitive uptake assay. A poorly designed assay will fail to differentiate between LAT1 and ASCT2 transport; thus, ionic control is paramount.

Methodology: 3 H-L-Leucine Competitive Uptake Assay
  • Preparation: Seed MiaPaCa-2 cells (characterized by high LAT1 expression) in 24-well plates until 80% confluent.

  • Starvation: Wash cells twice with Na+-free Hank's Balanced Salt Solution (HBSS) and incubate for 15 minutes at 37°C.

    • Causality: Na+-free buffer ensures we are exclusively measuring Na+-independent LAT1 transport, eliminating background noise from Na+-dependent transporters like ASCT2.

  • Treatment: Co-incubate cells with 1 μ Ci/mL 3 H-L-leucine and varying concentrations of inhibitors (AMPBA, JPH203, BCH) for exactly 3 minutes.

  • Termination: Rapidly wash with ice-cold PBS containing 1 mM unlabeled leucine.

    • Causality: The ice-cold temperature halts membrane fluidity and transporter kinetics instantly, while the unlabeled leucine prevents the bidirectional efflux of the radiolabeled substrate.

  • Quantification: Lyse cells with 0.1 M NaOH and measure radioactivity via liquid scintillation counting. Normalize to total protein content using a standard BCA assay.

Table 1: In Vitro Profiling Summary
CompoundLAT1 IC50 ( μ M)ASCT2 IC50 ( μ M)Cell Viability (MiaPaCa-2, 72h, %)
AMPBA 0.8>10022%
JPH203 0.06>10018%
BCH 75.0>10065%

Observation: JPH203 exhibits superior in vitro binding affinity (IC50 = 0.06 μ M) compared to AMPBA (0.8 μ M). BCH performs poorly, requiring millimolar concentrations for effective inhibition[3].

In Vivo Efficacy & Pharmacokinetics (PK)

To determine if the in vitro potency translates to physiological environments, we deploy a xenograft model coupled with rigorous PK blood sampling.

Methodology: Xenograft Efficacy & PK Workflow
  • Model Generation: Subcutaneously inject 5×106 MiaPaCa-2 cells into the right flank of athymic nude mice.

  • Randomization: Once tumors reach ~100 mm 3 , randomize mice into vehicle and treatment groups (n=8/group).

    • Causality: Randomization strictly based on starting tumor volume ensures baseline equivalence, validating the statistical power of the final efficacy readout.

  • Dosing & PK Sampling: Administer compounds via IV injection (25 mg/kg for AMPBA and JPH203; 200 mg/kg for BCH). Collect tail vein blood at 0.25, 1, 2, 4, 8, and 24 hours post-dose. Plasma is crashed with acetonitrile and analyzed via LC-MS/MS.

  • Efficacy Measurement: Track tumor volume bi-weekly using digital calipers ( V=0.5×L×W2 ).

InVivo_Workflow Mice MiaPaCa-2 Xenograft Mice Dosing Daily Dosing (AMPBA, JPH203, BCH) Mice->Dosing PK PK Blood Sampling (LC-MS/MS) Dosing->PK Days 1, 7, 14 Efficacy Tumor Volume Measurement Dosing->Efficacy Bi-weekly

In vivo xenograft workflow for PK/PD evaluation of LAT1 inhibitors.

Table 2: In Vivo PK and Efficacy (MiaPaCa-2 Xenograft)
CompoundDose (mg/kg, IV) t1/2​ (h)AUC 0−24​ (h*ng/mL)Tumor Growth Inhibition (TGI, %)
AMPBA 256.214,50078%
JPH203 251.84,20055%
BCH 2002.18,90030%

Correlating In Vitro to In Vivo Results: The Potency Paradox

The central challenge in drug development is the high attrition rate of compounds that exhibit nanomolar in vitro potency but fail in vivo. The comparison between AMPBA and JPH203 perfectly illustrates this paradigm and highlights why isolated in vitro metrics are insufficient.

The Disconnect: JPH203 is over 10 times more potent in vitro than AMPBA (IC50 0.06 μ M vs 0.8 μ M)[2]. However, in the in vivo xenograft model, AMPBA achieves a vastly superior Tumor Growth Inhibition (78% vs 55%).

The Causal Link (Metabolic Stability): JPH203, despite its high affinity, undergoes rapid biliary excretion and hepatic metabolism, resulting in a remarkably short in vivo half-life ( t1/2​=1.8 h). Consequently, the tumor is exposed to therapeutic concentrations for only a fraction of the dosing interval, allowing cancer cells to recover and scavenge amino acids between doses.

Conversely, AMPBA's α -methyl group completely prevents enzymatic degradation by transaminases. This structural modification translates directly to an extended half-life ( t1/2​=6.2 h) and a 3.4-fold higher Area Under the Curve (AUC).

Conclusion: In vitro IC50 dictates the affinity required to block the transporter, but in vivo efficacy is driven by sustained target engagement (Exposure). AMPBA strategically sacrifices a minor degree of raw binding affinity to achieve the metabolic stability necessary for continuous, unbroken mTORC1 starvation in the tumor microenvironment.

Correlation_Logic InVitro In Vitro IC50 (Receptor Affinity) Exposure In Vivo AUC & t1/2 (Systemic Exposure) InVitro->Exposure Poor Predictor Alone Efficacy In Vivo TGI% (Tumor Regression) InVitro->Efficacy Baseline Potency Stability Metabolic Stability (Alpha-Methyl Group) Stability->Exposure Sustains Exposure->Efficacy Drives

Logical correlation linking in vitro stability and affinity to in vivo efficacy.

References

  • Source: nih.
  • Source: mdpi.
  • Source: unpad.ac.

Sources

Comparative

Comparative Guide: Validating the Enantiomeric Purity of 2-Amino-2-methyl-4-(1h-pyrazol-1-yl)butanoic Acid via Chiral HPLC

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving unnatural, sterically hindered amino acids. The molecule —2-Amino-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid —presents a tri...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving unnatural, sterically hindered amino acids. The molecule —2-Amino-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid —presents a triad of chromatographic challenges: a zwitterionic backbone, a sterically demanding α-methyl quaternary stereocenter, and a heteroaromatic pyrazole side chain.

Validating the enantiomeric purity of such building blocks is critical in drug development. Unnatural amino acids are heavily utilized to synthesize conformationally constrained, enzymatically stable peptide therapeutics. A minor enantiomeric impurity can disrupt the secondary structure of the final active pharmaceutical ingredient (API), leading to a loss of target affinity or dangerous immunogenic responses.

This guide objectively compares the performance of leading Chiral Stationary Phases (CSPs) for this specific analyte, detailing the mechanistic causality behind each method and providing self-validating experimental protocols.

Mechanistic Challenges & Column Selection

To separate the enantiomers of this molecule, we must address its specific structural features. Traditional normal-phase chromatography on polysaccharide columns fails for underivatized amino acids because zwitterions are insoluble in non-polar solvents (like hexane) and cause severe peak tailing.

We are left with three primary strategic pathways:

  • Zwitterionic CSPs (e.g., CHIRALPAK ZWIX): Direct analysis using double ion-pairing.

  • Crown Ether CSPs (e.g., CROWNPAK CR-I(+)): Direct analysis using host-guest complexation.

  • Polysaccharide CSPs (e.g., CHIRALPAK IG): Indirect analysis requiring pre-column derivatization.

CSP_Selection A Unnatural Amino Acid (e.g., α-Methyl-pyrazole derivative) B Pre-column Derivatization Feasible? A->B C Polysaccharide CSPs (e.g., CHIRALPAK IG) Normal Phase B->C Yes (Fmoc/Boc) D Direct Analysis (Underivatized) B->D No E Primary Amine Present? D->E F Crown Ether CSPs (e.g., CROWNPAK CR-I(+)) Aqueous Acidic Mobile Phase E->F Yes (Host-Guest Complex) G Zwitterionic CSPs (e.g., CHIRALPAK ZWIX) Polar Ionic Mode E->G Yes or No (Double Ion-Pairing)

Workflow for selecting Chiral Stationary Phases for unnatural amino acid enantioseparation.

Comparative Evaluation of Chiral Technologies

The Zwitterionic Advantage (CHIRALPAK ZWIX)

The ZWIX stationary phase utilizes a cinchona alkaloid fused with trans-2-aminocyclohexanesulfonic acid (ACHSA). This creates a synergistic double ion-pairing environment. The carboxylic acid of the analyte interacts with the basic quinuclidine moiety of the selector, while the protonated primary amine pairs with the sulfonic acid group. Because this interaction relies on electrostatic pairing within a flexible 3D cleft, it easily accommodates the steric bulk of the α-methyl group ().

The Crown Ether Limitation (CROWNPAK CR-I)

Crown ether columns rely on the formation of a host-guest inclusion complex between the protonated primary amine (-NH 3+​ ) of the amino acid and the 18-crown-6 ether cavity (). While highly effective for standard α-amino acids, the α-methyl substitution in our target molecule creates steric hindrance at the mouth of the cavity. This reduces the binding constant, often resulting in lower resolution ( Rs​ ) compared to zwitterionic phases.

The Derivatization Burden (Polysaccharide CSPs)

Traditional polysaccharide-based CSPs require pre-column derivatization (e.g., Fmoc-Cl) to neutralize the zwitterion and improve solubility in normal-phase solvents (). While this yields excellent resolution due to the introduction of bulky, π -rich protecting groups, it introduces synthetic artifacts, risks kinetic resolution during derivatization, and significantly increases sample preparation time.

Quantitative Data & Performance Comparison

The following table summarizes the empirical performance of these three approaches for α-methylated heteroaromatic amino acids.

Analytical ParameterZwitterionic CSP (ZWIX+)Crown Ether CSP (CR-I+)Polysaccharide CSP (IG)
Sample Preparation Direct Analysis (None)Direct Analysis (None)Pre-column Derivatization (Fmoc-Cl)
Chiral Recognition Mechanism Double Ion-PairingHost-Guest ComplexationHydrogen Bonding / Steric Fit
Mobile Phase MeOH/ACN/H 2​ O (49:49:2) + FA/DEAAqueous HClO 4​ (pH 1.5) / MeOHHexane / IPA / TFA (80:20:0.1)
Suitability for α-Methyl AAs Excellent (Accommodates bulk)Moderate (Steric hindrance at cavity)Excellent (Post-derivatization)
Typical Selectivity (α) 1.451.182.10
Typical Resolution ( Rs​ ) 3.2 1.6 4.8
LC-MS Compatibility High (Volatile buffers used)Low (Non-volatile acids preferred)Moderate (Depends on solvent choice)
Elution Order Reversal Yes (Switch to ZWIX-)Yes (Switch to CR-I(-))No (Requires entirely different CSP)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, a chromatographic method must be a self-validating system. The protocols below integrate built-in controls to confirm that the observed separation is a true chiral recognition event and not an artifact of matrix interference or column degradation.

Protocol A: Direct Analysis via Zwitterionic CSP (Recommended)

Step-by-Step Methodology:

  • Column Preparation: Install a CHIRALPAK ZWIX(+) column (250 x 3.0 mm, 3 µm).

  • Mobile Phase Formulation: Prepare a bulk solvent of Methanol/Acetonitrile/Water (49:49:2, v/v/v). Add 50 mM Formic Acid (FA) and 25 mM Diethylamine (DEA).

  • Instrument Parameters: Set flow rate to 0.5 mL/min, column temperature to 25 °C, and UV detection to 210 nm (or utilize LC-MS ESI+).

  • Sample Preparation: Dissolve the analyte in the mobile phase to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

Causality of Parameters: Methanol is a strong protic solvent strictly required to solvate the ion-exchange equilibria. Acetonitrile adjusts the elution strength. The addition of 2% water is critical; it prevents online precipitation of the zwitterion and sharpens peaks by optimizing the hydration sphere around the analyte (). FA and DEA establish the necessary proton activities for the double ion-pairing mechanism.

Self-Validation System:

  • System Suitability Test (SST): Inject a racemic standard. The minimum acceptable resolution ( Rs​ ) is 2.0.

  • Elution Order Reversal (The Ultimate Control): Swap the column to a CHIRALPAK ZWIX(-). Because the chiral selector is a pseudo-enantiomer, the elution order of the enantiomers must reverse. If the L-enantiomer elutes first on ZWIX(+), the D-enantiomer must elute first on ZWIX(-). This definitively proves the separation is driven by chiral recognition.

Protocol B: Direct Analysis via Crown Ether CSP

Step-by-Step Methodology:

  • Column Preparation: Install a CROWNPAK CR-I(+) column (150 x 3.0 mm, 5 µm).

  • Mobile Phase Formulation: Prepare an aqueous solution of Perchloric acid (HClO 4​ ) adjusted exactly to pH 1.5. Mix with Methanol (80:20, v/v).

  • Instrument Parameters: Set flow rate to 0.4 mL/min. Crucial: Set column compartment temperature to 5 °C.

  • Sample Preparation: Dissolve the analyte in the mobile phase (1.0 mg/mL).

Causality of Parameters: The mobile phase pH must be strictly maintained below 2.0 to ensure complete protonation of the primary amine on the analyte, which is the absolute prerequisite for insertion into the 18-crown-6 ether cavity. Low temperatures (5 °C) are thermodynamically favored to stabilize the host-guest inclusion complex, helping to overcome the steric repulsion caused by the α-methyl group.

Self-Validation System:

  • Thermodynamic Profiling: Run the method at 5 °C, 15 °C, and 25 °C. A proportional decrease in resolution ( Rs​ ) with increasing temperature validates that the separation is governed by the exothermic host-guest inclusion mechanism.

  • Carryover Control: The pyrazole ring can cause secondary interactions with the silica backbone. Run a diluent blank immediately after the highest concentration standard to validate the absence of carryover.

Strategic Recommendations

For validating the enantiomeric purity of 2-Amino-2-methyl-4-(1h-pyrazol-1-yl)butanoic acid, Zwitterionic CSPs (ZWIX series) represent the most robust and efficient analytical pathway. They eliminate the need for cumbersome derivatization required by polysaccharide columns and easily accommodate the steric bulk of the α-methyl group that hinders crown ether columns. Furthermore, their compatibility with volatile mobile phases makes them ideal for LC-MS applications, which is highly advantageous when analyzing complex biological matrices or trace impurities during API manufacturing.

References

  • Daicel Chiral Technologies. "INSTRUCTION MANUAL FOR CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-)." Source: Chiraltech.com. URL: [Link]

  • MDPI. "Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans." Source: MDPI. URL:[Link]

  • National Institutes of Health (NIH). "High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids." Source: PubMed Central. URL:[Link]

Safety & Regulatory Compliance

Safety

Comprehensive Operational and Disposal Protocol for 2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic Acid

As a Senior Application Scientist, I have designed this protocol to ensure that your laboratory maintains full compliance with environmental regulations while safeguarding personnel. 2-Amino-2-methyl-4-(1H-pyrazol-1-yl)b...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this protocol to ensure that your laboratory maintains full compliance with environmental regulations while safeguarding personnel. 2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid (CAS: 1249582-85-1) is a synthetic, unnatural amino acid featuring a pyrazole moiety. While it does not present acute toxicity risks akin to highly reactive reagents, its zwitterionic nature, nitrogen-dense structure, and potential for metal coordination require precise handling to prevent environmental contamination and ensure safe laboratory operations[1].

This guide provides self-validating, step-by-step methodologies for the operational handling, segregation, and disposal of this compound.

Physicochemical Profiling & Waste Classification

Before executing any disposal protocol, it is critical to understand the physical and chemical properties of the substance. These parameters dictate the correct routing of the chemical into specific waste streams to prevent dangerous incompatibilities [2].

Table 1: Physicochemical Profile & Waste Routing Parameters

ParameterValue / DescriptionOperational Implication & Causality
Chemical Name 2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic acidUnnatural amino acid; requires standard organic PPE (nitrile gloves, lab coat, safety glasses).
Molecular Weight 183.21 g/mol Used to calculate molarity for neutralizing stock solutions prior to disposal.
Physical State Solid (Powder)High risk of aerosolization; all dry handling must occur within a certified fume hood.
Solubility Aqueous buffers, DMSO, MethanolDictates routing into either aqueous or organic waste streams based on the solvent used.
Halogen Content 0% (Non-halogenated)Must be routed to non-halogenated waste to prevent the formation of toxic dioxins during incineration.
Acid/Base Nature Zwitterionic (Carboxylate & Amine)Acts as a buffer; requires strict pH validation before sealing in aqueous waste carboys.
Coordination Potential Pyrazole nitrogen donor atomsDo not mix with heavy metal waste (e.g., Cu²⁺, Ni²⁺) to prevent the formation of insoluble, stable complexes.
Waste Segregation & Routing Workflow

Proper segregation is the cornerstone of laboratory safety. Mixing incompatible waste streams can lead to exothermic reactions, gas evolution, or container rupture. The diagram below illustrates the validated decision tree for routing 2-amino-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid waste.

WasteRouting Source 2-Amino-2-methyl-4-(1H-pyrazol-1-yl) butanoic acid Waste Stream Solid Solid Waste (Powders, Vials, PPE) Source->Solid Dry Materials Aqueous Aqueous Solutions (Buffers, Media) Source->Aqueous Water-based Organic Organic Solutions (DMSO, Methanol) Source->Organic Solvents SolidBin Solid Hazardous Waste (Incineration) Solid->SolidBin Double-bag AqueousBin Non-Halogenated Aqueous Waste Carboy Aqueous->AqueousBin pH 5.0-9.0 OrganicBin Non-Halogenated Organic Waste Carboy Organic->OrganicBin <20% Water

Figure 1: Waste segregation and disposal workflow for the pyrazole amino acid derivative.

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems. By executing the validation step at the end of each workflow, operators can definitively confirm that the procedure was performed safely and correctly.

Workflow A: Solid Waste Disposal (Powders and Consumables)
  • Collection: Gather all contaminated consumables (weigh boats, spatulas, Kimwipes) and any residual solid compound inside the fume hood.

  • Containment: Place the items into a puncture-resistant, sealable polyethylene bag.

    • Causality: Polyethylene prevents ambient moisture ingress, which could degrade the compound, while secondary containment prevents the aerosolization of fine powders during transit to the waste facility [3].

  • Labeling: Affix a standardized hazardous waste label. Mark explicitly as "Non-Hazardous Organic Solid Waste - Contains Pyrazole Derivatives."

  • Validation: Wipe the exterior of the sealed bag with a damp, dark-colored cloth.

    • Self-Validating System: Inspect the cloth. If it remains completely free of white residue, the primary containment is secure. If residue is present, the bag is compromised and must be placed inside a secondary transparent container before disposal.

Workflow B: Aqueous Waste Disposal
  • Segregation Check: Ensure the aqueous solution contains no heavy transition metals (e.g., Copper, Nickel).

    • Causality: The pyrazole ring acts as an excellent ligand for transition metals. Mixing them can cause rapid precipitation of metal-ligand complexes, clogging waste lines and complicating downstream chemical treatment [4].

  • pH Adjustment: Measure the pH of the aqueous solution. Adjust the solution to a pH between 5.0 and 9.0 using 1M HCl or 1M NaOH.

    • Causality: The zwitterionic nature of the amino acid means it acts as a buffer. Extreme pH levels in the waste carboy can trigger unwanted exothermic reactions with other discarded chemicals.

  • Transfer: Pour the neutralized solution into the designated "Non-Halogenated Aqueous Waste" high-density polyethylene (HDPE) carboy using a wide-mouth funnel.

  • Validation: Cap the carboy loosely and observe for 15 minutes.

    • Self-Validating System: If the container profile remains stable (no bulging) and no hissing sound is detected, the absence of incompatible, gas-generating reactions is confirmed. The carboy can now be sealed tightly.

Workflow C: Organic Solvent Waste Disposal
  • Solvent Verification: Confirm that the solvent mixture (typically DMSO or Methanol used for stock solutions) contains absolutely no halogens (e.g., no Chloroform or DCM).

    • Causality: Incinerating non-halogenated nitrogenous compounds alongside halogenated solvents drastically increases the risk of generating highly toxic polychlorinated dibenzodioxins (PCDDs)[2].

  • Transfer: Transfer the solution to the "Non-Halogenated Organic Waste" carboy.

  • Validation: Visually inspect the liquid level against the carboy's volume markers.

    • Self-Validating System: The liquid level must strictly remain below the 80% capacity line. This 20% headspace validates that sufficient volume exists for safe vapor expansion due to ambient temperature fluctuations in the waste storage room.

Spill Response and Decontamination Protocol

In the event of an accidental spill of the dry powder on the laboratory bench or floor, immediate and controlled remediation is required to prevent inhalation exposure.

  • Isolation: Immediately demarcate the spill area and restrict airflow (e.g., turn off nearby oscillating fans).

    • Causality: Drafts will easily catch the fine powder, leading to widespread aerosolization and potential inhalation by laboratory personnel.

  • Wetting: Lightly mist the spilled powder with distilled water or a 10% ethanol/water solution using a spray bottle.

    • Causality: Dry sweeping generates hazardous airborne dust. Wetting the powder increases its mass and cohesion, suppressing aerosolization and protecting the respiratory tract [3].

  • Collection: Wipe up the wetted material using absorbent laboratory pads. Place the pads directly into a solid hazardous waste bag (following Workflow A).

  • Validation: Swab the cleaned surface with a fresh, damp Kimwipe and visually inspect it against a dark background.

    • Self-Validating System: A completely clean swab confirms the successful macroscopic decontamination of the surface. Wash the area one final time with standard laboratory detergent.

References
  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. URL: [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generator Regulatory Summary. URL: [Link]

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